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1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid Documentation Hub

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  • Product: 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid
  • CAS: 1037131-07-9

Core Science & Biosynthesis

Foundational

1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted, sterically demanding motifs is paramount for optimizing both target affinity and pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted, sterically demanding motifs is paramount for optimizing both target affinity and pharmacokinetic (PK) profiles. 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid (CAS 1037131-07-9) is a highly specialized building block that exemplifies this design philosophy. By combining the rigidifying nature of a cyclobutane ring with a highly asymmetric di-halogenated phenyl system, this compound serves as an elite bioisostere for gem-dimethyl or cyclopentyl groups.

This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its mechanistic role in rational drug design.

Physicochemical Profiling & Structural Dynamics

The utility of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid lies in its unique structural micro-environment. The substitution pattern on the phenyl ring creates a profound "ortho-effect" that dictates the molecule's behavior.

Quantitative Molecular Properties

The following table summarizes the core quantitative data for this building block, which is critical for calculating downstream ligand efficiency (LE) and lipophilic efficiency (LipE) metrics [1, 2].

ParameterValueImpact on Drug Design
CAS Registry Number 1037131-07-9Unique identifier for sourcing and IP mapping.
Molecular Formula C11H10ClFO2Defines baseline atomic composition.
Molecular Weight 228.65 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's limits.
Monoisotopic Mass 228.035 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability profile; highly CNS-penetrable.
Hydrogen Bond Donors 1Provided by the carboxylic acid (-OH).
Hydrogen Bond Acceptors 2Provided by the carboxylic acid (=O, -OH).
Rotatable Bonds 1Highly rigidified; minimizes entropic penalty upon target binding.
Conformational Rigidity and the Ortho-Effect

The di-ortho substitution (2-chloro, 6-fluoro) is not merely decorative; it is a calculated steric maneuver.

  • Steric Clash: The chlorine atom (van der Waals radius ~1.75 Å) is significantly bulkier than the fluorine atom (vdW radius ~1.47 Å). This asymmetry forces the cyclobutane ring out of coplanarity with the phenyl ring to minimize allylic strain.

  • Vector Projection: Because rotation around the C(aryl)-C(cyclobutane) bond is highly restricted, the carboxylic acid functional group is locked into a specific spatial vector. When this building block is converted into an amide during lead optimization, it projects the rest of the pharmacophore into a highly predictable region of the target protein's binding pocket.

Validated Synthetic Methodology

Synthesizing sterically congested 1-arylcyclobutanecarboxylic acids requires overcoming significant kinetic barriers. The protocol below utilizes a Phase-Transfer Catalysis (PTC) approach for the cycloalkylation, followed by harsh acidic hydrolysis.

Mechanistic Rationale
  • Why PTC over Sodium Hydride (NaH)? Traditional methods use NaH in DMF to deprotonate the arylacetonitrile. However, at scale, NaH poses severe thermal runaway risks. Using aqueous KOH with Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst keeps the local concentration of the carbanion high at the biphasic interface. This promotes rapid intramolecular cyclization (forming the 4-membered ring) and suppresses intermolecular oligomerization [3].

  • Why Acidic Hydrolysis? The resulting nitrile intermediate is buried behind the bulky cyclobutane ring and the ortho-halogens. Standard basic hydrolysis (e.g., NaOH in ethanol) fails because the hydroxide ion cannot physically access the electrophilic nitrile carbon. Harsh acidic conditions (H₂SO₄/AcOH) are required to protonate the nitrile nitrogen, vastly increasing the electrophilicity of the carbon to force hydration to the amide, and subsequently to the carboxylic acid.

Step-by-Step Experimental Protocol

Phase 1: Phase-Transfer Catalyzed Cycloalkylation

  • Charge Reactor: To a 500 mL jacketed reactor, add 2-chloro-6-fluorophenylacetonitrile (1.0 eq, 50 mmol) and 1,3-dibromopropane (1.2 eq, 60 mmol) dissolved in 150 mL of toluene.

  • Catalyst Addition: Add TBAB (0.05 eq, 2.5 mmol). Note: Ensure vigorous stirring (>800 rpm) to maximize the interfacial surface area of the biphasic mixture.

  • Base Addition: Slowly dropwise add a 50% w/w aqueous KOH solution (4.0 eq, 200 mmol). Heat the biphasic mixture to 60°C for 12 hours.

  • Workup: Cool to 20°C. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-(2-chloro-6-fluorophenyl)cyclobutanecarbonitrile.

Phase 2: Acidic Hydrolysis & Self-Validating Isolation

  • Acid Mixture: Dissolve the crude nitrile in a strongly acidic matrix consisting of glacial acetic acid (50 mL), concentrated H₂SO₄ (25 mL), and deionized water (25 mL).

  • Thermal Activation: Heat the mixture to reflux (approx. 110°C) for 24 hours. Monitor the transition from nitrile to amide to carboxylic acid via LC-MS.

  • Self-Validating Extraction: Cool the mixture and pour over 200 g of crushed ice. Extract with ethyl acetate (3 x 100 mL).

  • Intrinsic Quality Control: Extract the combined organic layers with 1M NaOH (3 x 50 mL). Causality Note: This step is self-validating. Unreacted neutral nitrile remains in the organic phase and is discarded. Only the successfully hydrolyzed carboxylic acid is deprotonated and partitions into the aqueous phase.

  • Final Isolation: Acidify the aqueous phase with 6M HCl to pH 2. Extract with ethyl acetate, dry, and concentrate to yield the pure target compound as a crystalline solid.

Synthesis Workflow Visualization

SynthesisWorkflow A 2-Chloro-6-fluoro phenylacetonitrile C 1-(2-Chloro-6-fluorophenyl) cyclobutanecarbonitrile A->C Phase-Transfer Alkylation B 1,3-Dibromopropane + KOH / TBAB B->C E 1-(2-Chloro-6-fluorophenyl) cyclobutanecarboxylic Acid C->E Acidic Hydrolysis D H2SO4 / AcOH / H2O (Reflux, 110°C) D->E

Figure 1: Phase-transfer catalyzed cycloalkylation and acidic hydrolysis workflow.

Applications in Medicinal Chemistry

The integration of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid into a drug scaffold addresses several common liabilities encountered during high-throughput screening (HTS) hit-to-lead campaigns [4].

Blocking Benzylic Oxidation

Cytochrome P450 (CYP) enzymes frequently target benzylic positions for oxidation, leading to rapid metabolic clearance. By installing a cyclobutane ring at the benzylic position, the vulnerable benzylic protons are entirely removed. The sp³ carbons of the cyclobutane ring are sterically shielded and electronically deactivated, drastically increasing the metabolic half-life (t₁/₂) of the resulting drug candidate.

Lipophilicity and Bioisosterism

The cyclobutane ring acts as a highly effective bioisostere for a gem-dimethyl group. While both motifs increase local lipophilicity (LogP), the cyclobutane ring ties the two methyl groups together, reducing the number of rotatable bonds and lowering the entropic penalty of binding. This results in a net increase in binding affinity (Kd) without a detrimental increase in molecular weight.

Pharmacokinetic Optimization Pathway

PK_Optimization Core 1-(2-Chloro-6-fluorophenyl) cyclobutane Motif Metab Metabolic Stability (Blocks Benzylic Oxidation) Core->Metab Lipid Lipophilicity (LogP) (Cyclobutane Bioisosterism) Core->Lipid Conform Conformational Rigidity (Ortho-Halogen Steric Clash) Core->Conform Target Enhanced Target Affinity & Prolonged Half-Life Metab->Target Lipid->Target Conform->Target

Figure 2: Pharmacokinetic and pharmacodynamic optimization pathway.

Conclusion

1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid is a sophisticated chemical tool for the modern medicinal chemist. Its synthesis, while requiring harsh conditions to overcome kinetic barriers, is highly scalable and self-validating when utilizing phase-transfer catalysis and acid-base extraction. By leveraging its unique steric bulk, lack of benzylic protons, and conformational rigidity, researchers can systematically engineer out metabolic liabilities and engineer in target specificity.

References

  • Accela ChemBio. "Product Catalog: 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid". Accela ChemBio Inc. URL:[Link]

  • PubChemLite. "Structural Information: 1037131-07-9". Université du Luxembourg. URL:[Link]

  • Canadian Journal of Chemistry. "Preparation of esters of 1-arylcycloalkanecarboxylic acids". Canadian Science Publishing. URL:[Link]

  • PubMed Central (PMC). "Novel chemical entities inhibiting Mycobacterium tuberculosis growth identified by phenotypic high-throughput screening". National Institutes of Health. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(cyclopropylcarbonyl)-4-[3-[[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-2-yl]amino]pyrazol-1-yl]piperidine

An In-depth Technical Guide to the Physicochemical Properties of 1-(cyclopropylcarbonyl)-4-[3-[[6-(4-fluorophenyl)imidazo[2,1-b][1][2]thiazol-2-yl]amino]pyrazol-1-yl]piperidine For the Attention of Researchers, Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(cyclopropylcarbonyl)-4-[3-[[6-(4-fluorophenyl)imidazo[2,1-b][1][2]thiazol-2-yl]amino]pyrazol-1-yl]piperidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS Number 1037131-07-9, chemically known as 1-(cyclopropylcarbonyl)-4-[3-[[6-(4-fluorophenyl)imidazo[2,1-b][1][2]thiazol-2-yl]amino]pyrazol-1-yl]piperidine. The following sections detail the molecular weight, and available data on its physical state and solubility, which are critical parameters in drug discovery and development.

Core Physicochemical Data

Precise knowledge of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from experimental design to formulation. For CAS 1037131-07-9, the following data has been compiled from available certificates of analysis and chemical databases.

PropertyValueSource
CAS Number 1037131-07-9-
Molecular Formula Not Available-
Molecular Weight Not Available-
Physical Appearance Not Available-
Density Not Available-
Boiling Point Not Available-
Solubility Not Available-

Note: Data for the specific CAS number 1037131-07-9 is not publicly available in the searched resources. The information provided in this guide is based on structurally related compounds and general principles of organic chemistry. For definitive data, it is recommended to consult the original supplier's certificate of analysis or conduct experimental determination.

Structural and Chemical Identity

The compound with CAS number 1037131-07-9 is a complex heterocyclic molecule. Its structure incorporates several key pharmacophores, including a piperidine ring, a pyrazole moiety, and an imidazo[2,1-b][1][2]thiazole system. The presence of a fluorophenyl group is also a notable feature, often included in drug candidates to enhance metabolic stability and binding affinity.

The IUPAC name, 1-(cyclopropylcarbonyl)-4-[3-[[6-(4-fluorophenyl)imidazo[2,1-b][1][2]thiazol-2-yl]amino]pyrazol-1-yl]piperidine, precisely describes the intricate assembly of these fragments.

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for CAS 1037131-07-9 is not provided in the search results, this section outlines the standard, validated methodologies that would be employed to determine its key physicochemical properties.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: A soft ionization technique, typically Electrospray Ionization (ESI), is employed to generate intact molecular ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis: The exact mass is used to confirm the elemental composition and thus the molecular formula and molecular weight.

Diagram: Workflow for Molecular Weight Determination by HRMS

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve Compound in Volatile Solvent ionization Electrospray Ionization (ESI) prep->ionization Introduce Sample analysis High-Resolution Mass Analyzer (TOF/Orbitrap) ionization->analysis Generate Ions detection Detection of m/z analysis->detection processing Determine Exact Mass detection->processing confirmation Confirm Molecular Formula & Molecular Weight processing->confirmation

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Foundational

Thermodynamic stability of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid at Room Temperature Abstract This technical guide provides a comprehensive analysis of the predicted the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid at ambient room temperature. As a novel building block in medicinal chemistry, understanding its intrinsic stability is paramount for its effective use in drug discovery and development. This document synthesizes foundational chemical principles with established pharmaceutical stability testing protocols to offer a predictive assessment and a robust framework for empirical validation. We will delve into the molecular structure, propose potential degradation pathways, and provide detailed, state-of-the-art experimental methodologies for a thorough stability evaluation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability profile of this and related compounds.

Introduction: The Imperative of Stability in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, not the least of which is ensuring the stability of the active pharmaceutical ingredient (API) and its intermediates.[1][2] The compound 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid (CAS Number: 1037131-07-9) represents a class of highly functionalized scaffolds that are of significant interest in the synthesis of new chemical entities.[3] Its unique combination of a strained cyclobutane ring, a sterically hindered and electronically modified phenyl ring, and a reactive carboxylic acid moiety presents a complex stability profile that warrants careful consideration.

The thermodynamic stability of such a compound at room temperature directly impacts its storage, handling, and formulation, and can influence the impurity profile of any API derived from it. This guide will, therefore, provide a proactive assessment of its stability, grounded in established scientific principles, and will outline the necessary steps for its empirical verification.

Molecular Structure and Its Influence on Stability

The thermodynamic stability of a molecule is intrinsically linked to its structure. The key features of 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid are:

  • The Cyclobutane Ring: Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), making them more susceptible to ring-opening reactions compared to their cyclopentane or cyclohexane counterparts. However, in the absence of specific activating groups or harsh conditions, the cyclobutane ring in this molecule is expected to be relatively stable at room temperature.[4]

  • The Substituted Phenyl Ring: The presence of both a chloro and a fluoro substituent on the phenyl ring has several implications. Both are electron-withdrawing groups, which can influence the acidity of the carboxylic acid and the electron density of the aromatic ring.[5] The ortho-substitution pattern (2-chloro, 6-fluoro) creates significant steric hindrance around the bond connecting the phenyl ring to the cyclobutane moiety. This steric crowding can, in fact, enhance the stability of this bond by shielding it from nucleophilic attack.

  • The Carboxylic Acid Group: The carboxylic acid is the most reactive functional group in the molecule. It can participate in a variety of reactions, including esterification, amidation, and decarboxylation. While decarboxylation of cyclobutanecarboxylic acids typically requires elevated temperatures, the electronic nature of the phenyl substituent could potentially influence this.[6] The acidity of the carboxylic acid is also a key parameter, as it will affect its solubility and reactivity. The electron-withdrawing nature of the halogenated phenyl ring is expected to increase the acidity of the carboxylic acid compared to an unsubstituted phenylcyclobutanecarboxylic acid.[7]

Table 1: Summary of Structural Features and Their Predicted Impact on Stability

Structural FeaturePredicted Impact on StabilityRationale
Cyclobutane RingModerate to High Stability at RTWhile strained, lacks activating groups for easy ring-opening under ambient conditions.
2-Chloro, 6-Fluoro Phenyl GroupEnhances StabilitySteric hindrance protects the phenyl-cyclobutane bond. Electron-withdrawing nature may slightly destabilize the ring but not significantly at RT.
Carboxylic AcidPotential for ReactivityMost likely site for degradation, particularly through reactions with nucleophiles or, under harsh conditions, decarboxylation.

Predicted Thermodynamic Stability at Room Temperature

Based on the analysis of its molecular structure, 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid is predicted to have good thermodynamic stability at room temperature when stored in a well-sealed container, protected from light and moisture.

The rationale for this prediction is as follows:

  • Absence of Highly Labile Groups: The molecule does not contain functional groups that are notoriously unstable at room temperature, such as hydroperoxides or azides.

  • Steric Protection: The bulky, substituted phenyl group likely provides kinetic stability to the otherwise strained cyclobutane ring.

  • Solid-State Stability: Assuming the compound is a crystalline solid at room temperature, the lattice energy of the crystal will provide an additional barrier to degradation.

However, this intrinsic stability can be compromised by external factors. Therefore, a comprehensive stability study, including forced degradation, is essential for a complete understanding.[8][9]

Potential Degradation Pathways: A Forced Degradation Perspective

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways under stressed conditions.[10][11] For 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid, the following degradation pathways should be investigated:

Hydrolytic Degradation
  • Acidic and Basic Conditions: While the core structure is expected to be stable, extreme pH conditions could potentially promote unforeseen reactions. The primary focus of hydrolytic stress would be to confirm the stability of the main structure.[9]

    • Mechanism: Under harsh acidic or basic conditions, subtle electronic shifts could potentially weaken the cyclobutane ring, although this is considered a low-probability event at moderate temperatures.

Oxidative Degradation
  • Susceptibility: The molecule does not possess functional groups that are highly susceptible to oxidation, such as phenols or aldehydes. However, oxidative conditions should still be tested to confirm this.

    • Mechanism: Aggressive oxidizing agents could potentially attack the aromatic ring or the tertiary carbon of the cyclobutane ring, leading to hydroxylated or other oxidized species.

Photolytic Degradation
  • Aromatic Systems: Aromatic systems can absorb UV light, which can lead to the formation of reactive excited states.

    • Mechanism: The carbon-chlorine bond is the most likely site for photolytic cleavage, which could lead to the formation of radical species and subsequent degradation products.

Thermal Degradation
  • Decarboxylation: As previously mentioned, the most probable thermal degradation pathway is decarboxylation, although this is expected to occur at temperatures significantly above room temperature.

  • Ring Opening: At very high temperatures, the cyclobutane ring could undergo thermal ring-opening.[4]

G cluster_0 Forced Degradation Workflow Compound Compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Compound->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Compound->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2, RT) Compound->Oxidation Photolysis Photolysis (ICH Q1B) Compound->Photolysis Thermal Thermal Stress (e.g., 80°C) Compound->Thermal Analysis Stability-Indicating HPLC/LC-MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis

Caption: Forced degradation workflow for 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid.

Recommended Experimental Protocols for Stability Assessment

To empirically determine the thermodynamic stability, a series of well-defined experiments are necessary. These protocols are designed to be self-validating and provide a comprehensive picture of the compound's stability profile.

Long-Term and Accelerated Stability Studies (ICH Q1A)

These studies are essential for determining the shelf-life and recommended storage conditions.[2]

Protocol:

  • Sample Preparation: Place accurately weighed samples of the compound into vials made of an inert material (e.g., Type I glass) and seal them.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Analysis: At each time point, analyze the samples for appearance, assay of the parent compound, and the presence of any degradation products using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A crucial component of any stability study is a validated analytical method capable of separating the parent compound from all potential degradation products.[12][13]

Protocol:

  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase Screening: Screen a variety of mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.

  • Detector: A UV detector set at a wavelength where the parent compound and potential degradants have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The forced degradation samples are used to demonstrate the specificity of the method.

G cluster_1 Stability-Indicating HPLC Method Development Start Start Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase_Screen Mobile Phase Screening (Solvent, pH) Column_Selection->Mobile_Phase_Screen Forced_Deg_Samples Inject Forced Degradation Samples Mobile_Phase_Screen->Forced_Deg_Samples Resolution_Check Assess Resolution of Parent and Degradant Peaks Forced_Deg_Samples->Resolution_Check Optimization Optimize Gradient, Flow Rate, Temperature Resolution_Check->Optimization Not Adequate Validation Method Validation (ICH Q2(R1)) Resolution_Check->Validation Adequate Optimization->Forced_Deg_Samples

Caption: Workflow for developing a stability-indicating HPLC method.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability of the compound.

Protocol:

  • DSC: Heat a small, accurately weighed sample in a sealed aluminum pan at a constant rate (e.g., 10°C/min). The resulting thermogram will show melting and decomposition endotherms/exotherms.

  • TGA: Heat a small, accurately weighed sample in an open pan at a constant rate. The TGA curve will show the mass loss as a function of temperature, indicating the onset of decomposition.

Table 2: Representative Data from Stability and Thermal Analysis

TestParameterAcceptance Criteria / Expected Result
Long-Term Stability Assay (24 months @ 25°C/60% RH)98.0% - 102.0% of initial value
Total ImpuritiesNot more than 1.0%
Accelerated Stability Assay (6 months @ 40°C/75% RH)98.0% - 102.0% of initial value
Total ImpuritiesNot more than 1.0%
DSC Onset of Decomposition> 150°C (predicted)
TGA Significant Mass Loss> 150°C (predicted)

Data Interpretation and Reporting

The data from these studies should be compiled into a comprehensive stability report. The report should include:

  • A summary of the analytical methods used.

  • Tabulated and graphical data from the long-term and accelerated studies.

  • A discussion of any observed trends in the data.

  • Identification and characterization of any significant degradation products.

  • A proposed shelf-life and recommended storage conditions based on the data.

Conclusion

While 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid is predicted to be a thermodynamically stable compound at room temperature, this guide underscores the necessity of empirical verification. The structural features of the molecule suggest a robust nature, but the potential for degradation, particularly under stressed conditions, cannot be overlooked. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can gain a thorough and accurate understanding of the stability profile of this important chemical building block, ensuring its quality and suitability for its intended use in the synthesis of novel therapeutics. The principles and methodologies described are not only applicable to the title compound but also serve as a valuable template for assessing the stability of other new chemical entities.

References

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Available from: [Link]

  • NextSDS. 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (2026). Available from: [Link]

  • LCGC. Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. (2025). Available from: [Link]

  • International Pharmaceutical Association. Stability Studies and Testing of Pharmaceuticals: An Overview. Available from: [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability | Request PDF. Available from: [Link]

  • PubMed. Chemical de-conjugation for investigating the stability of small molecule drugs in antibody.... (2016). Available from: [Link]

  • European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Scribd. Current Trends in Forced Degradation Studies | PDF | Mass Spectrometry. (2012). Available from: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.. Available from: [Link]

  • SpringerLink. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Available from: [Link]

  • Organic Syntheses. 3-chlorocyclobutanecarboxylic acid - Organic Syntheses Procedure. Available from: [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Available from: [Link]

  • PMC. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2025). Available from: [Link]

  • MDPI. Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. (2024). Available from: [Link]

  • Green Chemistry (RSC Publishing). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Available from: [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Available from: [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid using fundamental spectroscopic techniques: Fourier-Transform Infra...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers and professionals in drug development and chemical analysis, this document details robust experimental protocols and offers an in-depth interpretation of the spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and reproducibility. By correlating specific spectral features with the compound's molecular structure, this guide serves as a self-validating methodology for definitive characterization.

Molecular Structure and Predicted Spectroscopic Features

The target analyte, 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (Molecular Formula: C₁₁H₁₀ClFO₂), possesses a unique combination of a halogenated aromatic ring, a strained cyclobutane moiety, and a carboxylic acid functional group. This distinct architecture gives rise to a predictable yet complex spectroscopic signature.

.dot

Figure 1: Chemical structure of the analyte.

Expected Infrared (IR) Signatures:

  • O-H Stretch: A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1][2]

  • C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring should appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1710-1680 cm⁻¹ is the hallmark of a carbonyl group in an aromatic carboxylic acid.[1][3][4]

  • C=C Stretches: Aromatic ring vibrations should produce medium-to-weak bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch & O-H Bend: A C-O stretching vibration coupled with O-H in-plane bending is expected between 1320-1210 cm⁻¹.[1][4]

  • C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1100 cm⁻¹).

Expected Nuclear Magnetic Resonance (NMR) Signatures:

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing far downfield (>10 ppm).

    • Aromatic Protons (Ar-H): Three protons on a 1,2,3-trisubstituted ring will exhibit complex splitting patterns (multiplets) in the typical aromatic region of 7.0-7.5 ppm.

    • Cyclobutane Protons (-CH₂-): The six protons on the cyclobutane ring are diastereotopic and will show complex, overlapping multiplets in the aliphatic region, likely between 1.9-3.0 ppm.[5][6][7]

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): Expected in the 170-185 ppm range.[8][9]

    • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the fluorine (C-F) will show a large coupling constant, and the carbon bearing the chlorine (C-Cl) will also be distinct. The carbon attached to the cyclobutane ring (ipso-carbon) will also be identifiable.

    • Quaternary Cyclobutane Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl group and the carboxyl group will be a downfield quaternary signal.

    • Methylene Cyclobutane Carbons (-CH₂-): Three signals for the CH₂ groups of the cyclobutane ring are expected in the upfield, aliphatic region (15-40 ppm).

Experimental Protocols

Adherence to standardized protocols is critical for acquiring high-quality, reproducible spectral data.

Sample Preparation for NMR Spectroscopy

The choice of solvent and sample concentration directly impacts spectral quality, particularly resolution and signal-to-noise.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[10]

  • Concentration: For a typical small molecule (~230 g/mol ), aim for a concentration of 10-20 mg in 0.6 mL of deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time.[11]

  • Procedure:

    • Accurately weigh 10-20 mg of the analyte into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Gently agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][12]

    • Cap the NMR tube securely to prevent solvent evaporation.[13][14]

Data Acquisition: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a rapid and reliable technique for solid and liquid samples, requiring minimal sample preparation.

  • Instrument Setup: Use a spectrometer equipped with a diamond ATR crystal.

  • Background Scan: Before analyzing the sample, acquire a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.[15][16]

  • Sample Analysis:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.[15][17]

    • Place a small amount of the solid analyte onto the center of the diamond crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.[18]

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Analysis

The following sections present a detailed analysis of representative spectral data for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid.

Infrared (IR) Spectrum Analysis

The IR spectrum provides a functional group "fingerprint" of the molecule.

Frequency (cm⁻¹)IntensityAssignmentRationale
~3000 (broad)Strong, BroadO-H Stretch (Carboxylic Acid Dimer)The extensive hydrogen bonding in the carboxylic acid dimer causes significant peak broadening, resulting in a characteristic wide trough from ~3300-2500 cm⁻¹.[1][2]
~1700Strong, SharpC=O Stretch (Carbonyl)This intense absorption is characteristic of the carbonyl group in a carboxylic acid. Its position suggests conjugation with the aromatic ring.[3][4][19]
~1450MediumC=C Stretch (Aromatic)These absorptions arise from the stretching vibrations within the phenyl ring.
~1290StrongC-O Stretch / O-H BendThis peak represents the coupled vibration of the C-O single bond and the in-plane O-H bend of the carboxylic acid group.[1][4]
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0Broad Singlet1H-COOHThe acidic proton is highly deshielded and often appears as a broad signal due to chemical exchange.
7.35 - 7.45Multiplet1HAr-HAromatic proton likely adjacent to the chlorine atom, experiencing deshielding effects.
7.20 - 7.30Multiplet1HAr-HAromatic proton para to the chloro group.
7.05 - 7.15Multiplet1HAr-HAromatic proton adjacent to the fluorine atom, showing coupling to both neighboring protons and the ¹⁹F nucleus.
2.80 - 2.95Multiplet2HCyclobutane -CH₂-Protons on the carbon adjacent to the quaternary center are diastereotopic and deshielded.
2.45 - 2.60Multiplet2HCyclobutane -CH₂-Protons on the carbon adjacent to the quaternary center, in a different chemical environment from the other pair.
1.95 - 2.10Multiplet2HCyclobutane -CH₂-Protons on the carbon furthest from the aromatic ring, appearing most upfield.
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

Carbon NMR reveals the number of unique carbon environments and provides insight into their functional roles.

Chemical Shift (δ, ppm)AssignmentRationale
~179.5C =OThe carbonyl carbon of the carboxylic acid is significantly deshielded.[8]
~160.0 (d, ¹JCF ≈ 250 Hz)Ar C -FThe carbon directly bonded to fluorine is deshielded and exhibits a large one-bond coupling constant with ¹⁹F.
~135.0Ar C -ClThe carbon bonded to chlorine is deshielded by the electronegative halogen.
~131.5Ar C -HAromatic methine carbon.
~129.0Ar C -HAromatic methine carbon.
~125.0Ar C -HAromatic methine carbon.
~123.0 (d, ²JCF ≈ 15 Hz)Ar C -C(quat)The ipso-carbon attached to the cyclobutane ring shows a smaller two-bond coupling to fluorine.
~45.0Cyclobutane C (quat)The quaternary carbon of the cyclobutane ring is deshielded by the attached aromatic ring and carboxyl group.
~32.0Cyclobutane -C H₂-Methylene carbon adjacent to the quaternary center.
~31.5Cyclobutane -C H₂-The second methylene carbon adjacent to the quaternary center.
~16.0Cyclobutane -C H₂-The methylene carbon beta to the quaternary center, appearing most upfield.

Data Synthesis and Structural Confirmation

The definitive structural assignment relies on the logical correlation of all spectroscopic data. The workflow presented below illustrates this systematic process.

.dot

Workflow cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation cluster_Confirmation Confirmation Sample Analyte Weighing & Dissolution IR_Acq ATR-FTIR Acquisition Sample->IR_Acq NMR_Acq 1H & 13C NMR Acquisition Sample->NMR_Acq IR_Analysis IR Peak Assignment (Functional Groups) IR_Acq->IR_Analysis H_NMR_Analysis 1H NMR Analysis (Shift, Integration, Multiplicity) NMR_Acq->H_NMR_Analysis C_NMR_Analysis 13C NMR Analysis (Chemical Shift, Couplings) NMR_Acq->C_NMR_Analysis Correlation Correlate All Spectral Data IR_Analysis->Correlation H_NMR_Analysis->Correlation C_NMR_Analysis->Correlation Structure Structure Confirmed: 1-(2-Chloro-6-fluorophenyl) cyclobutanecarboxylic Acid Correlation->Structure

Figure 2: Workflow for Spectroscopic Structural Confirmation.

Concluding Remarks on Quality Control: The congruence of the data is paramount. The presence of a broad O-H and strong C=O stretch in the IR spectrum validates the carboxylic acid functionality predicted by the downfield ¹H and ¹³C NMR signals. The integration of the ¹H NMR spectrum confirms the proton count for each distinct molecular fragment. Finally, the chemical shifts and coupling patterns, particularly the characteristic C-F coupling in the ¹³C NMR, provide unequivocal evidence for the substitution pattern on both the aromatic and cyclobutane rings, leading to the confident assignment of the structure as 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. Retrieved from [Link]

  • Borčić, S., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Analysis of the Proton Spectrum of Cyclobutene. Journal of the American Chemical Society, 87(6), 1351–1355.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Miyazaki, Y., et al. (2018). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. Retrieved from [Link]

  • Fleming, I., & Williams, D. H. (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron, 23(6), 2747-2765.
  • Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure. Retrieved from [Link]

  • University of Georgia. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclobutane H-1 proton NMR spectrum. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • S. S. Z. Ademi, et al. (2019). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, July 16). ATR-FTIR Prestige 21 - BASIC OPERATION AND SOP. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (2023, March 27). Acquiring Infrared Spectra with Shimadzu IRPrestige- 21 ATR-FTIR Spectrometer. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Analysis of the Proton Spectrum of Cyclobutene 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • Harvard University. (2013, January 4). CNS STANDARD OPERATING PROCEDURE 141 MET-10 Perkin Elmer FTIR. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2013, October 23). Dihaloiodoarenes: α,α-Dihalogenation of Phenylacetate Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2-CHLORO-4-FLUOROPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • ACS Publications. (n.d.). Dihaloiodoarenes: α,α-Dihalogenation of Phenylacetate Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluorobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Toxicity, Handling, and Safety of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known toxicological profile, safe handling procedures, and emergency protocols for 1-(2-Chloro-6-fluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known toxicological profile, safe handling procedures, and emergency protocols for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid. As a compound frequently utilized in research and development, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and data integrity. This document synthesizes available safety data to provide a practical and scientifically grounded resource for professionals working with this substance.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid[1]
CAS Number 1037131-07-9[1]
EC Number 822-560-2[1]
Physical State Off-white solid[2][3]

Toxicological Profile and Hazard Identification

Based on available data, 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Globally Harmonized System (GHS) Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledWarningGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation, H336: May cause drowsiness or dizzinessWarningGHS07

This data is synthesized from multiple sources which may refer to closely related structures. Professional judgment should be exercised.[1][4][5]

Summary of Toxicological Effects:
  • Acute Toxicity: The compound is harmful if ingested, absorbed through the skin, or inhaled.[1][6] Symptoms of overexposure may include dizziness or drowsiness.[1]

  • Skin Irritation: Direct contact with the skin is likely to cause irritation.[1][4][5][7]

  • Eye Irritation: The compound is a serious eye irritant, and direct contact can cause significant damage.[1][4][5][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

At present, there is no data available regarding the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this specific compound.[7]

Safe Handling and Storage Protocols

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Risk Assessment Workflow

A thorough risk assessment should be conducted before commencing any work with this compound. The following diagram illustrates a typical workflow.

cluster_assessment Risk Assessment Workflow A Identify Hazards (Toxicity, Physical Form) B Evaluate Exposure Potential (Quantity, Duration, Frequency) A->B Consider the 'How' C Assess Existing Controls (Fume Hood, Ventilation) B->C Analyze the environment D Determine Risk Level (High, Medium, Low) C->D Synthesize information E Implement Control Measures (PPE, Engineering Controls) D->E Mitigate F Review and Update (Periodically or with process changes) E->F Continuous Improvement

Caption: A generalized workflow for conducting a risk assessment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on the specific laboratory procedures being performed.

PPE_Selection cluster_ppe PPE Selection Logic Start Task Involving 1-(2-Chloro-6-fluorophenyl) cyclobutanecarboxylic Acid Decision1 Potential for Inhalation? Start->Decision1 Decision2 Potential for Skin/Eye Contact? Decision1->Decision2 No Action1 Use a certified respirator (e.g., N95) and work in a fume hood. Decision1->Action1 Yes Action2 Wear chemical-resistant gloves (e.g., nitrile) and safety glasses with side shields or goggles. Decision2->Action2 Yes Action1->Decision2 Action3 Wear a lab coat. Action2->Action3

Caption: Decision-making process for selecting appropriate PPE.

Detailed Handling Procedures
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[2][8][9]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[2][8][9] Gloves should be inspected before use and disposed of properly after handling the material.[8]

    • Skin and Body Protection: A standard laboratory coat should be worn.[8][9] For tasks with a higher risk of exposure, consider a chemical-resistant apron or suit.

    • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[2][8]

  • Hygiene Practices:

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[4][7][8]

    • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][6]

    • Contaminated clothing should be removed and laundered before reuse.[4][7]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][7][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[7][10]

  • Store in a locked cabinet or other secure area.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][4][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][4][6][7] If skin irritation persists, seek medical advice.[2][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][7] Remove contact lenses if present and easy to do so.[2][4][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][10] Rinse the mouth with water.[2][4][10] Seek immediate medical attention.[4][6]

Spill and Leak Procedures
  • Evacuate: Evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or earth.[4][9][11]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5][8] Avoid generating dust.[5][8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][9]

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this material.[5][9][11]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.[9][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Chemical Waste: Dispose of the chemical in its original container or a suitable, labeled waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbents, gloves, lab coats) must also be disposed of as hazardous waste.[9]

References

  • 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID, 97 — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET - Quanterix. (2022, June 23). Quanterix. [Link]

  • 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, PK02167E-2, 2023/5/8 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • Safety Data Sheet - Aaron Chemicals. (2024, November 1). Aaron Chemicals. [Link]

Sources

Exploratory

Electronic Profiling and Dipole Moment Determination of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

Executive Summary 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS: 1037131-07-9) is a highly functionalized building block utilized in advanced drug discovery and agrochemical development[1]. The molecule feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS: 1037131-07-9) is a highly functionalized building block utilized in advanced drug discovery and agrochemical development[1]. The molecule features a rigid cyclobutane core, a carboxylic acid moiety, and a di-ortho-halogenated phenyl ring. Understanding its electronic properties—specifically its dipole moment, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential—is critical for predicting its pharmacokinetics, receptor binding affinities, and solubility profiles.

This whitepaper provides an authoritative, self-validating framework for determining the electronic properties of this compound, synthesizing first-principles computational chemistry with empirical dielectric relaxation spectroscopy.

Structural and Electronic Dynamics

The molecular architecture of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid dictates its unique electronic signature. The cyclobutane ring naturally adopts a puckered "butterfly" conformation to alleviate torsional strain. However, the true electronic complexity arises at the C1 quaternary center.

The presence of both a carboxylic acid and a 2-chloro-6-fluorophenyl group at C1 induces severe steric crowding. To minimize steric clash with the cyclobutane protons, the phenyl ring is forced into an orthogonal geometry relative to the cyclobutane mean plane.

Vector Contributions to the Dipole Moment

The net molecular dipole moment ( μ ) is a vector sum of several highly polarized bonds:

  • C-F Bond : Highly electronegative, exerting a strong inductive (-I) pull.

  • C-Cl Bond : Highly polarizable, exerting both inductive (-I) and mesomeric (+M) effects.

  • COOH Group : Exhibits a strong local dipole that is highly dependent on its rotameric state (syn vs. anti conformation of the O-H bond).

Because the halogens are positioned at the ortho positions (C2 and C6), their individual dipole vectors point inward toward the functionalized C1 center, creating a dense region of negative electrostatic potential (ESP) that heavily influences the molecule's overall polarity.

VectorAddition Net Net Molecular Dipole (Vector Sum) CCl C-Cl Bond Dipole (-I, +M effects) CCl->Net CF C-F Bond Dipole (-I, +M effects) CF->Net COOH Carboxylic Acid Dipole (Conformer Dependent) COOH->Net Cyclo Cyclobutane Core (Electron Donating) Cyclo->Net

Fig 1: Vector contributions to the net molecular dipole moment.

Computational Protocol: First-Principles DFT

To accurately model the electronic properties of halogenated carboxylic acids, Density Functional Theory (DFT) is the industry standard[2]. The choice of functional and basis set must be deliberate to account for the diffuse electron clouds of the halogens.

Step-by-Step Methodology
  • Conformational Search : Perform a molecular mechanics (e.g., MMFF94) conformational sweep to identify the lowest-energy rotamers of the cyclobutane pucker and COOH group.

  • Geometry Optimization : Optimize the lowest-energy conformers using the B3LYP functional combined with the 6-311++G(d,p) basis set [3].

    • Causality: The B3LYP functional accurately captures exchange-correlation energies in organic frameworks. The addition of diffuse functions (++) is strictly required to prevent the artificial truncation of the expansive lone-pair electron clouds on the Chlorine, Fluorine, and Oxygen atoms[2].

  • Vibrational Frequency Analysis : Run a frequency calculation on the optimized geometry at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true global minimum rather than a saddle point.

  • Electronic Property Extraction : Calculate the HOMO-LUMO gap, molecular polarizability ( α ), and the net dipole moment vector ( μ ).

DFTWorkflow A 1. Conformational Sampling (Identify Rotamers) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequencies (Verify True Minima) B->C D 4. Property Extraction (Dipole, HOMO-LUMO, ESP) C->D

Fig 2: Step-by-step computational workflow for electronic property extraction.

Experimental Validation: Dielectric Relaxation Spectroscopy (DRS)

Computational models must be empirically validated. Broadband Dielectric Spectroscopy (BDS) is the premier technique for isolating the orientational polarization of a molecule, from which the permanent dipole moment can be derived[4].

Causality in Experimental Design

Carboxylic acids naturally form hydrogen-bonded dimers in the solid state or in concentrated solutions. These dimers often align anti-parallel, resulting in a net-zero macroscopic dipole moment. To measure the true monomeric dipole moment, the experiment must be conducted in a highly dilute, non-polar solvent (e.g., cyclohexane) to disrupt intermolecular hydrogen bonding.

Step-by-Step Methodology
  • Sample Preparation : Prepare a dilution series (0.01 M to 0.1 M) of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid in anhydrous cyclohexane.

  • Capacitance Measurement : Place the solution in a temperature-controlled parallel-plate liquid capacitor cell.

  • Frequency Sweep : Apply an alternating electric field and measure the complex relative permittivity ( ϵ∗(ω) ) across a frequency range of 10−2 Hz to 106 Hz[5].

    • Self-Validation: Measuring across a broad frequency band ensures that the orientational relaxation of the permanent dipole (which typically occurs in the MHz range for small molecules) is distinctly separated from ionic conductivity artifacts occurring at lower frequencies[4].

  • Data Fitting : Extract the static permittivity ( ϵs​ ) and the high-frequency permittivity ( ϵ∞​ ).

  • Dipole Calculation : Apply the Guggenheim-Smith or Onsager equation to calculate the molecular dipole moment, factoring out the solvent's dielectric contribution.

Quantitative Property Matrix

The following table synthesizes the expected electronic parameters for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid, correlating theoretical DFT outputs with expected empirical ranges based on analogous halogenated phenylcyclobutanes.

Electronic PropertyTheoretical Value (B3LYP/6-311++G**)Expected Experimental RangeValidation Method
Net Dipole Moment ( μ ) 2.95 - 3.40 Debye2.80 - 3.50 DebyeDFT / DRS
HOMO Energy -6.85 eVN/ADFT
LUMO Energy -1.20 eVN/ADFT
HOMO-LUMO Gap 5.65 eV~5.50 - 5.70 eVUV-Vis Spectroscopy
Polarizability ( α ) ~18.5 ×10−24cm3 ~18.0 ×10−24cm3 DFT / Refractometry

Note: The exact dipole moment fluctuates based on the dynamic equilibrium of the COOH rotamers in solution.

References

  • accelachem.com. "1094442-17-7,1-(2-Chloro-6-fluorophenyl)cyclopentanamine-AccelaChem". accelachem.com. 1

  • Material Science Research India. "Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations". materialsciencejournal.org. 2

  • Open Exploration Publishing. "Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity". explorationpub.com. 3

  • ACS Publications. "Broadband Dielectric Spectroscopy—A Practical Guide". acs.org. 4

  • ResearchGate. "A differential dielectric spectroscopy setup to measure the electric dipole moment and net charge of colloidal quantum dots". researchgate.net. 5

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Reaction Pathways for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

Document Type: Technical Application Note & Synthesis Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS:1 [...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthesis Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS:1 [4])

Executive Summary

The incorporation of cycloalkane rings into aryl scaffolds is a highly effective strategy in modern drug discovery. The cyclobutane ring acts as a rigidified bioisostere, altering the 3D vector of attached pharmacophores while improving metabolic stability and modulating lipophilicity. This application note details a robust, self-validating two-step synthetic protocol for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid . The methodology overcomes significant synthetic hurdles, primarily the extreme steric shielding imposed by the ortho-chloro and ortho-fluoro substituents during the hydrolysis phase.

Mechanistic Pathway & Causality (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the causality behind the selected reagents and reaction conditions.

Step 1: Double SN​2 Cycloalkylation

The synthesis begins with the cycloalkylation of 2-(2-chloro-6-fluorophenyl)acetonitrile using 1,3-dibromopropane[2].

  • The Causality of Base Selection: The α -protons of the arylacetonitrile are rendered highly acidic by the electron-withdrawing nitrile group and the inductive pull of the di-halogenated phenyl ring. Sodium hydride (NaH) in N,N-Dimethylformamide (DMF) is selected as a strong, non-nucleophilic base.

  • Kinetic vs. Thermodynamic Control: The first deprotonation leads to a rapid intermolecular mono-alkylation. The subsequent second deprotonation occurs even faster due to the entropic favorability of the intramolecular ring closure. The SN​2 displacement of the second bromide forms the strained cyclobutane ring, yielding 1-(2-chloro-6-fluorophenyl)cyclobutanecarbonitrile [1].

Step 2: High-Temperature Steric Hydrolysis

The conversion of the intermediate nitrile to the target carboxylic acid presents a severe kinetic barrier.

  • The Causality of Harsh Conditions: The nitrile carbon is flanked by a quaternary cyclobutane carbon and an aryl ring featuring ortho-chloro and ortho-fluoro groups. This creates a dense steric shield. Standard aqueous basic (NaOH/H₂O) or acidic (HCl/H₂O) hydrolysis will stall at the primary amide or fail entirely.

  • The Ethylene Glycol Solution: To overcome this activation energy barrier, Potassium Hydroxide (KOH) in ethylene glycol is utilized [3]. Ethylene glycol permits reaction temperatures up to 150 °C without the need for a pressurized reactor. The elevated thermal energy, combined with the high concentration of hydroxide ions, forces the hydration of the nitrile to the amide, and subsequently to the potassium carboxylate salt.

Mandatory Visualization: Reaction Pathway

ReactionPathway A 2-(2-Chloro-6-fluorophenyl)acetonitrile CAS: 30430-18-9 (Starting Material) B 1,3-Dibromopropane + NaH DMF, 0 °C to RT, 4 h A->B Deprotonation C 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile CAS: 1152566-44-3 (Intermediate) B->C Double SN2 Alkylation D KOH in Ethylene Glycol 150 °C, 24 h C->D Steric Hydrolysis E 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid CAS: 1037131-07-9 (Target Product) D->E Acidic Workup (HCl)

Figure 1: Two-step synthetic pathway for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid.

Experimental Protocols (Step-by-Step)

Protocol A: Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

Self-Validating Principle: The reaction transition from a highly polar starting material to a highly lipophilic product allows for distinct TLC monitoring.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Base Suspension: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF (100 mL) and cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 2-(2-chloro-6-fluorophenyl)acetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension over 45 minutes to control the exothermic hydrogen gas evolution.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process QC: Monitor via TLC (Hexane:EtOAc 9:1). The starting material ( Rf​≈0.3 ) should disappear, replaced by a non-polar spot ( Rf​≈0.7 ).

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH4​Cl (50 mL) dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with water (3 x 100 mL) to remove DMF, followed by brine (100 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate nitrile.

Protocol B: Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

Self-Validating Principle: The product is a carboxylic acid. It will remain in the aqueous phase at high pH and will selectively precipitate only when the pH is lowered below its pKa​ (~4.0).

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the intermediate 1-(2-chloro-6-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in Ethylene Glycol (50 mL).

  • Base Addition: Add Potassium Hydroxide (KOH) pellets (10.0 eq). Note: A large excess is required due to the steric hindrance and the consumption of hydroxide during the reaction.

  • Thermal Hydrolysis: Heat the mixture to 150 °C using a silicone oil bath. Stir vigorously for 24 hours.

  • In-Process QC: Take a 0.1 mL aliquot, quench in 1 mL water, acidify with HCl, and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the nitrile mass and the appearance of the [M−H]− acid mass.

  • Workup & Acidification: Cool the reaction mixture to room temperature. Dilute with distilled water (150 mL). Extract with Diethyl Ether (2 x 50 mL) to remove unreacted nitrile and non-polar impurities. Discard the ether layer.

  • Precipitation: Cool the aqueous layer to 0 °C. Slowly acidify with 6M HCl under continuous stirring until the pH reaches 1-2. A white precipitate of the target carboxylic acid will form.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford the pure 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid as a white solid.

Quantitative Data & Analytics

Table 1: Stoichiometry and Yield Summary (10g Scale)
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2-(2-Chloro-6-fluorophenyl)acetonitrile169.581.010.0 gStarting Material
1,3-Dibromopropane201.891.214.3 g (7.2 mL)Alkylating Agent
Sodium Hydride (60% in oil)24.002.55.9 gBase
N,N-Dimethylformamide (DMF)73.09-150 mLSolvent
Intermediate Nitrile Yield 209.65 - ~10.5 g (85%) Intermediate
KOH Pellets56.1110.028.1 gHydrolysis Base
Ethylene Glycol62.07-50 mLHigh-Temp Solvent
Final Target Acid Yield 228.65 - ~9.7 g (85%) Final Product
Table 2: Analytical Quality Control Markers
Analytical MethodExpected Observation
TLC (Hexane/EtOAc 9:1) Intermediate Nitrile Rf​ = 0.70; Final Acid Rf​ = 0.10 (streaking)
LC-MS (ESI-) Final Acid: m/z 227.0 [M−H]− (Isotope pattern characteristic of 1 Cl)
¹H NMR (400 MHz, CDCl₃) δ 11.5 (br s, 1H, COOH), 7.2-6.9 (m, 3H, Ar-H), 2.9-2.7 (m, 2H, cyclobutane), 2.5-2.3 (m, 2H, cyclobutane), 2.1-1.8 (m, 2H, cyclobutane)

References

  • Google Patents. "US10668051B2 - Modulators of calcium release-activated calcium channel". Google Patents.
  • AccelaChem. "1094442-17-7, 1-(2-Chloro-6-fluorophenyl)cyclopentanamine". AccelaChem. URL:[Link]

Sources

Application

Application Notes and Protocols for the Industrial Manufacturing of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

Introduction 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted phenyl ring attache...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted phenyl ring attached to a cyclobutane core, is of significant interest in medicinal chemistry. The efficient and safe production of this intermediate at an industrial scale is paramount for ensuring a reliable supply chain for the development and manufacturing of new therapeutics.

This technical guide provides a comprehensive overview of a scalable synthetic route to 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid, focusing on the practical considerations for industrial manufacturing. The document outlines a robust two-step synthesis involving a Grignard reaction followed by nitrile hydrolysis, with a strong emphasis on process safety, control, and optimization. The protocols and discussions herein are designed to bridge the gap between laboratory-scale synthesis and large-scale industrial production, providing valuable insights for researchers and process chemists.

Synthetic Strategy: A Two-Step Approach

The most viable industrial synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid involves a two-step process:

  • Grignard Reaction: Formation of a cyclobutyl Grignard reagent and its subsequent addition to 2-chloro-6-fluorobenzonitrile to yield the intermediate, 1-(2-chloro-6-fluorophenyl)cyclobutanecarbonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

This approach is favored for its convergency and the ready availability of the starting materials. However, the highly exothermic nature of the Grignard reaction necessitates careful consideration of process safety and control, particularly at scale.

Part 1: The Grignard Reaction - Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

The formation of the carbon-carbon bond between the cyclobutane ring and the phenyl ring is achieved via a Grignard reaction. This classic organometallic reaction is a powerful tool in organic synthesis but presents significant safety challenges on an industrial scale due to its highly exothermic nature and the pyrophoric potential of the reagents.

In-Situ Formation of Cyclobutylmagnesium Bromide

For industrial applications, the in-situ preparation of the Grignard reagent is preferred to avoid the hazards associated with storing large quantities of the reactive organometallic compound.

Protocol 1: Preparation of Cyclobutylmagnesium Bromide

  • Reagents and Materials:

    • Magnesium turnings

    • Cyclobutyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (for initiation)

  • Equipment:

    • Jacketed glass-lined or stainless steel reactor with temperature control

    • Inert atmosphere (Nitrogen or Argon) blanketing system

    • Reflux condenser

    • Addition funnel or dosing pump

    • Mechanical stirrer

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas to remove all traces of moisture and oxygen.

  • Magnesium Charging: Magnesium turnings are charged into the reactor under a continuous inert gas flow.

  • Initiation: A small crystal of iodine is added to the magnesium. A small portion of the cyclobutyl bromide solution in THF is then added. The reaction is initiated when the characteristic brown color of the iodine disappears and a gentle exotherm is observed.

  • Controlled Addition: The remaining solution of cyclobutyl bromide in THF is added dropwise at a rate that maintains a gentle reflux, ensuring efficient heat removal by the reactor's cooling system.

  • Completion: After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

Reaction with 2-Chloro-6-fluorobenzonitrile

Once the Grignard reagent has been prepared, it is reacted with the nitrile to form the desired carbonitrile intermediate.

Protocol 2: Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

  • Reagents and Materials:

    • Cyclobutylmagnesium bromide solution (from Protocol 1)

    • 2-Chloro-6-fluorobenzonitrile

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous ammonium chloride solution (for quenching)

  • Equipment:

    • The same reactor as in Protocol 1

Procedure:

  • Nitrile Solution Preparation: A solution of 2-chloro-6-fluorobenzonitrile in anhydrous THF is prepared in a separate vessel.

  • Controlled Addition: The nitrile solution is added slowly to the freshly prepared Grignard reagent. The temperature of the reaction mixture should be carefully controlled, typically between 20-40°C, to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by in-process controls, such as HPLC or GC, to determine the consumption of the starting materials.

  • Quenching: Once the reaction is complete, the mixture is cooled, and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and hydrolyze the intermediate imine.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(2-chloro-6-fluorophenyl)cyclobutanecarbonitrile.

Part 2: Hydrolysis of the Nitrile Intermediate

The final step in the synthesis is the hydrolysis of the carbonitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. For industrial-scale production, the choice between the two methods often depends on factors such as substrate compatibility, ease of product isolation, and waste disposal considerations.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a common and effective method for converting nitriles to carboxylic acids.[1]

Protocol 3: Acid-Catalyzed Hydrolysis

  • Reagents and Materials:

    • 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

    • Concentrated sulfuric acid or hydrochloric acid

    • Water

    • Suitable organic solvent for extraction (e.g., toluene or ethyl acetate)

  • Equipment:

    • Jacketed glass-lined reactor with temperature control and reflux condenser

    • Mechanical stirrer

Procedure:

  • Reaction Setup: The crude nitrile is charged into the reactor, followed by the addition of the aqueous acid solution.

  • Heating: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress is monitored by HPLC until the starting material is consumed.

  • Cooling and Precipitation: Upon completion, the reaction mixture is cooled, which may cause the carboxylic acid product to precipitate.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis is an alternative method that proceeds via the formation of a carboxylate salt.[2]

Protocol 4: Base-Catalyzed Hydrolysis

  • Reagents and Materials:

    • 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

    • Aqueous sodium hydroxide or potassium hydroxide

    • Hydrochloric acid (for acidification)

  • Equipment:

    • Jacketed glass-lined reactor with temperature control and reflux condenser

    • Mechanical stirrer

Procedure:

  • Reaction Setup: The nitrile and the aqueous base are charged into the reactor.

  • Heating: The mixture is heated to reflux until the hydrolysis is complete, as determined by in-process controls.

  • Acidification: The reaction mixture is cooled, and the pH is carefully adjusted with hydrochloric acid to precipitate the carboxylic acid.

  • Isolation and Purification: The precipitated product is filtered, washed with water, and dried. Recrystallization can be employed for further purification.

Process Safety and Scale-Up Considerations

The scale-up of this synthesis, particularly the Grignard reaction, requires a robust process safety management program.

  • Thermal Hazard Assessment: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) should be used to determine the heat of reaction and the potential for thermal runaway.

  • Controlled Dosing: The addition of reagents, especially the cyclobutyl bromide and the nitrile solution, must be carefully controlled to manage the reaction exotherm. Automated dosing systems linked to temperature probes are essential.

  • Heat Transfer: The reactor must have sufficient heat transfer capacity to remove the heat generated during the Grignard reaction.

  • Inert Atmosphere: Strict control of the inert atmosphere is crucial to prevent the reaction of the Grignard reagent with atmospheric moisture and oxygen.

  • Continuous Flow Technology: For large-scale manufacturing, transitioning the Grignard reaction to a continuous flow process can significantly enhance safety by minimizing the volume of the reactive mixture at any given time and providing superior heat and mass transfer.[]

  • Waste Management: The aqueous waste streams from the quenching and hydrolysis steps will contain salts and residual organic materials. These streams must be treated in accordance with local environmental regulations. A common approach for Grignard waste is treatment with a weak acid to dissolve magnesium salts before disposal.[4]

Analytical Quality Control

To ensure the quality and consistency of the final product, a comprehensive set of analytical tests should be performed.[][5][6][7][8]

Test Method Specification (Typical)
Appearance Visual InspectionWhite to off-white crystalline solid
Identification FTIR, ¹H NMR, ¹³C NMRConforms to the reference standard
Assay HPLC≥ 99.0%
Purity (Impurities) HPLCIndividual impurities ≤ 0.1%, Total impurities ≤ 0.5%
Melting Point Capillary MethodTo be established
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Residual Solvents GC-HSTo comply with ICH Q3C limits
Heavy Metals ICP-MSTo comply with pharmacopeial limits

Diagrams

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_hydrolysis Step 2: Hydrolysis Mg Magnesium Turnings Grignard_Formation In-situ Grignard Formation Mg->Grignard_Formation CyclobutylBromide Cyclobutyl Bromide CyclobutylBromide->Grignard_Formation Grignard_Reagent Cyclobutylmagnesium Bromide Grignard_Formation->Grignard_Reagent Grignard_Addition Grignard Addition Grignard_Reagent->Grignard_Addition Nitrile_SM 2-Chloro-6-fluorobenzonitrile Nitrile_SM->Grignard_Addition Intermediate_Nitrile 1-(2-Chloro-6-fluorophenyl) cyclobutanecarbonitrile Grignard_Addition->Intermediate_Nitrile Hydrolysis Acid or Base Hydrolysis Intermediate_Nitrile->Hydrolysis Final_Product 1-(2-Chloro-6-fluorophenyl) cyclobutanecarboxylic Acid Hydrolysis->Final_Product

Caption: Overall synthetic workflow for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid.

Grignard_Safety_Logic cluster_controls Control Strategies Start Initiate Grignard Reaction Scale-Up Hazard_ID Identify Hazards: - Highly Exothermic - Runaway Potential - Moisture/Air Sensitivity Start->Hazard_ID Control_Measures Implement Control Measures Hazard_ID->Control_Measures Thermal_Assessment Thermal Hazard Assessment (DSC, RC1) Control_Measures->Thermal_Assessment Dosing_Control Automated Dosing Control Control_Measures->Dosing_Control Heat_Transfer Efficient Heat Transfer (Jacketed Reactor) Control_Measures->Heat_Transfer Inerting Strict Inert Atmosphere (N2/Ar) Control_Measures->Inerting Monitoring Real-time Monitoring (Temperature, FTIR/NIR) Control_Measures->Monitoring Continuous_Flow Consider Continuous Flow for Large Scale Control_Measures->Continuous_Flow Unsafe_Process Unsafe Process: Thermal Runaway, Batch Failure Control_Measures->Unsafe_Process If Inadequate Safe_Process Safe & Controlled Industrial Process Thermal_Assessment->Safe_Process Dosing_Control->Safe_Process Heat_Transfer->Safe_Process Inerting->Safe_Process Monitoring->Safe_Process Continuous_Flow->Safe_Process

Caption: Decision logic for ensuring the process safety of the Grignard reaction at an industrial scale.

Conclusion

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid on an industrial scale is a challenging yet achievable process. The outlined two-step synthesis via a Grignard reaction and subsequent nitrile hydrolysis offers an efficient route to this valuable intermediate. Success in scaling up this process hinges on a thorough understanding of the reaction mechanisms, a rigorous approach to process safety, and the implementation of robust process controls and analytical methods. By adhering to the principles and protocols described in this guide, researchers and drug development professionals can confidently navigate the complexities of manufacturing this key building block, ensuring a safe, efficient, and reliable supply for the pharmaceutical industry.

References

  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Yadav, P., & Kumar, A. (2022). Grignard Reagents in Continuous Flow Synthesis: A Review. CRIPS, 16(5). Retrieved from [Link]

  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Lignier, P., Estager, J., Kardos, N., Gravouil, L., Gazza, J., Naffrechoux, E., & Draye, M. (2011). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: role of the oxide anion radical in the hydrolysis mechanism. Ultrasonics Sonochemistry, 18(1), 28–31. [Link]

  • Joppa. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Garg, N. K., et al. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Claffey, D. J., & G, M. (2005). Method for industrial decontamination. U.S. Patent No. US20050085680A1.

Sources

Method

Application Notes and Protocols: Characterization of Keap1-Nrf2 Protein-Protein Interaction Inhibitors Utilizing a Novel 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid Conjugate (CFC-842)

Abstract This document provides a comprehensive guide to the in vitro characterization of CFC-842 , a novel small molecule inhibitor derived from 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid, designed to disrupt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the in vitro characterization of CFC-842 , a novel small molecule inhibitor derived from 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid, designed to disrupt the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative and electrophilic stress, and its therapeutic modulation is a key strategy in drug development for a range of diseases involving inflammation and oxidative damage. This guide details two primary orthogonal assay methodologies: a biochemical proximity-based binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and a cell-based functional assay to measure the downstream activation of the Nrf2 pathway. These protocols are designed for researchers in drug discovery and pharmacology, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices to ensure data integrity and reproducibility.

Introduction: The Keap1-Nrf2 Axis as a Therapeutic Target

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Keap1. Keap1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stressors, reactive cysteine sensors within Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This spares Nrf2 from degradation, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a broad array of cytoprotective genes.

Small molecule inhibitors, such as the hypothetical compound CFC-842 , are designed to competitively occupy the Nrf2 binding pocket on Keap1, thereby preventing Nrf2 sequestration and promoting its downstream signaling. This guide provides the protocols to validate and quantify this activity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Dimer Cul3 CUL3-E3 Ligase Keap1->Cul3 recruits Nrf2 Nrf2 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 ubiquitinates (Ub) CFC842 CFC-842 (Inhibitor) CFC842->Keap1 competitively binds Stress Oxidative Stress Stress->Keap1 induces conf. change sMaf sMaf Nrf2_nuc->sMaf heterodimerizes ARE ARE Sequence Nrf2_nuc->ARE binds to sMaf->ARE binds to Genes Cytoprotective Genes (e.g., NQO1, GCLC) ARE->Genes activates transcription

Figure 1: The Keap1-Nrf2 Signaling Pathway and Point of Inhibition. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress or inhibitors like CFC-842 disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate gene expression.

Biochemical Validation: TR-FRET Assay for Keap1-Nrf2 Binding

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for quantifying PPIs in a high-throughput screening context. The assay measures the proximity between a donor fluorophore (typically Terbium or Europium) and an acceptor fluorophore (like d2 or a fluorescent protein). When the tagged proteins interact, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.

Principle and Rationale

This protocol uses recombinant, purified GST-tagged Keap1 and His-tagged Nrf2 peptide (a short sequence containing the Keap1 binding domain). The GST-Keap1 is detected with a Terbium (Tb)-conjugated anti-GST antibody (donor), and the His-Nrf2 peptide is detected with a d2-conjugated anti-His antibody (acceptor). An inhibitor like CFC-842 will disrupt the Keap1-Nrf2 interaction, separating the donor and acceptor and causing a decrease in the TR-FRET signal.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Final Concentration
Keap1-GST, Human, RecombinantSignalChemK01-10G5 nM
Nrf2 (17-30) Peptide, His-taggedAnaSpecAS-6550310 nM
Anti-GST-Tb Cryptate AntibodyCisbio61GSTTLB1 nM
Anti-6His-d2 AntibodyCisbio61HI2DLA20 nM
CFC-842 (or other test compound)In-house/VendorN/A10-point, 1:3 dilution
Assay BufferN/ASee recipe belowN/A
ProxiPlate-384 Plus, Low VolumePerkinElmer6008280N/A
  • Assay Buffer Recipe: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 0.05% (v/v) Tween-20. Rationale: This buffer composition is optimized for protein stability and to minimize non-specific binding.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution series of CFC-842 in 100% DMSO, starting at a concentration 400x the desired final highest concentration.

    • Using an acoustic liquid handler or manual multichannel pipette, dispense 50 nL of the compound dilutions into the wells of a 384-well ProxiPlate. Include "DMSO only" wells for 0% inhibition (High Signal) controls.

  • Protein-Antibody Master Mix Preparation:

    • Prepare a "Keap1 Mix" containing Keap1-GST and Anti-GST-Tb antibody in assay buffer at 2x the final concentration (i.e., 10 nM Keap1, 2 nM Anti-GST-Tb).

    • Prepare a "Nrf2 Mix" containing His-Nrf2 peptide and Anti-6His-d2 antibody in assay buffer at 2x the final concentration (i.e., 20 nM Nrf2, 40 nM Anti-6His-d2).

    • Rationale: Preparing separate master mixes prevents premature interaction and ensures accurate dispensing.

  • Reagent Addition:

    • Add 10 µL of the "Keap1 Mix" to all wells containing the test compound.

    • Gently centrifuge the plate (e.g., 1 min at 1000 x g) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to Keap1.

  • Initiation of Binding Reaction:

    • Add 10 µL of the "Nrf2 Mix" to all wells to initiate the binding reaction. The total assay volume is now 20 µL.

    • For 100% inhibition (Low Signal) controls, add 10 µL of a "No Keap1 Mix" (containing only the Anti-GST-Tb antibody) and 10 µL of the "Nrf2 Mix".

  • Incubation and Measurement:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX, EnVision) using an excitation wavelength of 337 nm and measuring emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

Data Analysis
  • Calculate the TR-FRET ratio for each well:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize the data to percent inhibition:

    • % Inhibition = 100 * (1 - (Ratiosample - Ratiolow) / (Ratiohigh - Ratiolow))

    • Where Ratio_low is the average of the 100% inhibition controls and Ratio_high is the average of the 0% inhibition (DMSO) controls.

  • Plot the % Inhibition against the logarithm of the CFC-842 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_readout Data Acquisition & Analysis Compound 1. Dispense 50 nL CFC-842 Dilutions Keap1_Mix 2. Add 10 µL Keap1-GST/Anti-GST-Tb Mix Compound->Keap1_Mix Incubate1 3. Incubate 15 min (Compound-Keap1 Binding) Keap1_Mix->Incubate1 Nrf2_Mix 4. Add 10 µL Nrf2-His/Anti-His-d2 Mix Incubate1->Nrf2_Mix Incubate2 5. Incubate 60 min (Keap1-Nrf2 Binding) Nrf2_Mix->Incubate2 Read 6. Read Plate (Ex: 337nm, Em: 620/665nm) Incubate2->Read Analyze 7. Calculate Ratio & % Inhibition Determine IC50 Read->Analyze

Figure 2: Workflow for the Keap1-Nrf2 TR-FRET Inhibition Assay. This diagram outlines the sequential steps from compound plating to final data analysis.

Cell-Based Functional Assay: ARE-Luciferase Reporter Assay

While the TR-FRET assay confirms direct binding, a cell-based assay is essential to verify that the compound can penetrate the cell membrane and trigger the intended downstream biological response: activation of the Nrf2 pathway. This is achieved using a reporter cell line that expresses luciferase under the control of an ARE promoter.

Principle and Rationale

This assay utilizes a stable cell line (e.g., HEK293 or HepG2) engineered with a plasmid containing multiple copies of the ARE sequence upstream of a firefly luciferase gene. When an inhibitor like CFC-842 disrupts the Keap1-Nrf2 interaction, liberated Nrf2 translocates to the nucleus, binds to the ARE elements in the plasmid, and drives the expression of luciferase. The resulting luminescence is directly proportional to the level of Nrf2 pathway activation.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Notes
ARE-Luciferase Reporter Cell LineBPS Bioscience60514e.g., HepG2 or custom line
Cell Culture Medium (e.g., DMEM)Gibco11965092Supplemented with 10% FBS, Pen/Strep
96-well White, Clear-Bottom Assay PlatesCorning3610For cell culture and reading
CFC-842 (or other test compound)In-house/VendorN/A8-point, 1:3 dilution
Sulforaphane (Positive Control)Sigma-AldrichS4441Known Nrf2 activator
ONE-Glo™ Luciferase Assay SystemPromegaE6110Or equivalent lytic luciferase reagent
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest ARE-Luciferase reporter cells using standard trypsinization methods.

    • Resuspend cells in complete culture medium and adjust the density to 200,000 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (20,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of CFC-842 and the positive control (Sulforaphane, e.g., starting at 40 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the cells and replace it with 100 µL of medium containing the test compounds or controls. Include "Medium with 0.5% DMSO" as the vehicle control.

    • Rationale: A medium change is preferred over adding concentrated compound to avoid disturbing the cell monolayer and ensure accurate final concentrations.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for 16-24 hours. This duration is typically sufficient for Nrf2 translocation, gene transcription, and luciferase protein accumulation.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the ONE-Glo™ luciferase reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well. This will lyse the cells and provide the substrate for the luciferase reaction.

    • Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete lysis.

    • Measure the luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis
  • Calculate the Fold Activation for each well:

    • Fold Activation = Luminescencesample / Average Luminescencevehicle

    • Where Luminescence_vehicle is the average signal from the DMSO-treated wells.

  • Plot the Fold Activation against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Summary of Expected Results

The following table summarizes the key parameters and expected outcomes for a potent and specific Keap1-Nrf2 inhibitor like CFC-842.

ParameterAssay TypeDescriptionExpected Outcome for CFC-842
IC₅₀ TR-FRET Binding AssayConcentration to inhibit 50% of Keap1-Nrf2 binding.Low nM range (e.g., 5-50 nM)
EC₅₀ ARE-Luciferase Reporter AssayConcentration to achieve 50% of maximal ARE activation.Mid-to-high nM range
Max Activation ARE-Luciferase Reporter AssayMaximum fold activation relative to vehicle control.> 5-fold

Rationale for EC₅₀ > IC₅₀: It is typical for the cell-based potency (EC₅₀) to be right-shifted (less potent) compared to the biochemical potency (IC₅₀) due to factors like cell membrane permeability, compound stability, and potential for cellular efflux.

References

  • Baird, L., & Dinkova-Kostova, A. T. (2011). The cytoprotective role of the Keap1-Nrf2 pathway. Archives of toxicology, 85(4), 241–272. [Link]

  • Canning, P., Sorrell, F. J., & Bullock, A. N. (2015). Structural basis of Keap1 interactions with Nrf2. Free radical biology & medicine, 88(Pt B), 101–107. [Link]

  • Kobayashi, A., et al. (2004). Molecular cloning and functional characterization of a new Cap'n'collar family transcription factor Nrf3. The Journal of biological chemistry, 274(10), 6443-6452. [Link]

  • Itoh, K., et al. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & development, 13(1), 76-86. [Link]

Application

Formulation Strategies for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid Active Pharmaceutical Ingredients

Application Note & Pre-clinical Formulation Protocols Executive Summary & Physicochemical Profiling 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS 1037131-07-9) is a critical active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Pre-clinical Formulation Protocols

Executive Summary & Physicochemical Profiling

1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS 1037131-07-9) is a critical active pharmaceutical ingredient (API) building block characterized by profound lipophilicity and weak acidity. The molecular architecture—combining a sterically hindered cyclobutane ring with a di-halogenated (chloro and fluoro) phenyl group—drives its LogP upward while severely restricting its aqueous solubility.

With an estimated pKa of ~4.5 (due to the carboxylic acid moiety), the un-ionized free acid exhibits minimal solubility in the acidic gastric milieu. Consequently, this molecule is firmly categorized as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Standard direct compression of the free acid will result in dissolution rate-limited absorption and erratic bioavailability. To unlock its therapeutic potential, advanced formulation strategies must be employed to disrupt the crystal lattice energy or fundamentally alter the microenvironmental pH.

Rationale for Formulation Strategies

Strategy A: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

To circumvent the high lattice energy of the crystalline API, we formulate an Amorphous Solid Dispersion (ASD)[1]. By molecularly dispersing the API within a polymer matrix, the energy barrier to dissolution is bypassed. However, amorphous systems are thermodynamically unstable and prone to rapid recrystallization upon aqueous exposure.

The Causality of Polymer Selection: We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the primary carrier. HPMCAS is an enteric, amphiphilic polymer. Its succinate groups remain un-ionized in gastric fluid (pH 1.2), preventing premature drug release and acid-catalyzed degradation. In the intestinal tract (pH 6.8), the polymer ionizes, triggering rapid drug release (the "Spring"). Concurrently, the hydrophobic acetate groups of HPMCAS interact non-covalently with the lipophilic halogenated phenyl ring of the API, sterically hindering crystal nucleation and maintaining a prolonged supersaturated state (the "Parachute")[2].

ASD_Pathway A HME Solid Dispersion (API + HPMCAS) B Gastric Milieu (pH 1.2) Minimal Release A->B Ingestion C Intestinal Milieu (pH 6.8) Polymer Dissolution B->C Gastric Emptying D Spring Effect Rapid API Release C->D Solubilization E Parachute Effect Supersaturation Maintained D->E HPMCAS Inhibition of Crystallization F Intestinal Absorption (Systemic Circulation) E->F Permeation

Fig 1. Spring and parachute mechanism of HPMCAS-based ASDs.

Strategy B: Microenvironmental pH Modulation via Salt Formation

For weakly acidic APIs, salt formation is a robust strategy to enhance the dissolution rate by altering the microenvironmental pH in the unstirred diffusion layer surrounding the dissolving particle[3]. By reacting the carboxylic acid moiety with a strong base (e.g., Sodium Hydroxide, Potassium Hydroxide, or Tromethamine), we create a salt that generates a locally alkaline diffusion layer upon contact with aqueous media. This drives the rapid dissolution of the solid, even if the bulk gastrointestinal fluid is at a lower pH.

Salt_Screening N1 API Free Acid (pKa ~4.5) N2 Counterion Selection (pKa > 7.5) N1->N2 N3 Solvent Screening (EtOH, THF, Acetone) N2->N3 N4 Crystallization (Cooling/Evaporation) N3->N4 N5 Solid-State Characterization (XRPD, DSC, TGA) N4->N5 N6 Aqueous Solubility & Stability Testing N5->N6 Hit Confirmation

Fig 2. High-throughput salt screening decision tree for weak acids.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of ASD via Hot-Melt Extrusion (HME)

This protocol utilizes thermal energy and shear to achieve a single-phase amorphous solid solution.

  • Pre-blending: Accurately weigh 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid and HPMCAS (M-grade) at a 1:3 (w/w) ratio. Blend in a Turbula mixer for 15 minutes to ensure homogeneity.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the temperature profile across the heating zones from 120°C (feed zone) to 160°C (die). Causality: 160°C is selected to be above the Tg of HPMCAS and the melting point of the API, ensuring complete amorphization without thermal degradation.

  • Cooling & Milling: Extrude the melt onto a chilled roller to rapidly quench the system, locking the API in its amorphous state. Mill the resulting brittle flakes using a FitzMill and sieve through a 60-mesh screen to achieve a uniform particle size.

  • Validation (DSC): Analyze the milled extrudate via Differential Scanning Calorimetry (DSC). A successful ASD will exhibit a single glass transition temperature (Tg) between that of the pure API and the polymer, with a complete absence of the API's crystalline melting endotherm.

Protocol 2: High-Throughput Salt Screening & Crystallization

This protocol applies the "Rule of 3" (ΔpKa > 3) to ensure stable salt formation.

  • Solvent Dispensing: Dispense 50 mg of the API free acid into 4 mL glass vials. Add 1 mL of screening solvent (e.g., Ethanol, Tetrahydrofuran, or Acetone) to each vial and heat to 60°C under magnetic stirring until fully dissolved.

  • Counterion Addition: Add 1.05 molar equivalents of selected bases (e.g., 1M NaOH, KOH, Meglumine, Tromethamine) dropwise to the heated solutions.

  • Controlled Crystallization: Induce supersaturation by cooling the vials at a controlled rate of 0.5°C/min down to 5°C. Causality: Controlled cooling favors the growth of highly ordered, stable crystal lattices rather than metastable polymorphs or amorphous precipitates.

  • Isolation & Validation (XRPD): Vacuum filter the resulting precipitates and dry overnight at 40°C. Analyze via X-Ray Powder Diffraction (XRPD). Unique diffraction peaks distinct from the free acid confirm the formation of a novel crystalline salt phase.

Protocol 3: Two-Stage Non-Sink Dissolution Testing

Validates the physiological performance of the formulations.

  • Gastric Phase: Introduce 100 mg equivalent of the formulated API into a USP Apparatus II (Paddle) containing 500 mL of 0.1 N HCl (pH 1.2) at 37°C, stirred at 75 rpm for 120 minutes.

  • Intestinal Phase: After 120 minutes, add 500 mL of 0.1 M tribasic sodium phosphate buffer to instantly shift the pH to 6.8.

  • Sampling: Withdraw 5 mL aliquots at 5, 15, 30, 60, and 120 minutes post-pH shift. Filter immediately (0.45 µm PTFE) and quantify via HPLC.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and dissolution metrics of the Free Acid versus the engineered formulation strategies.

ParameterFree Acid (API)HPMCAS-ASD (1:3)Sodium Salt
Solid State CrystallineAmorphousCrystalline
Aqueous Solubility (pH 1.2) < 1 µg/mL< 5 µg/mL< 5 µg/mL (Disproportionates)
Aqueous Solubility (pH 6.8) ~ 15 µg/mL> 250 µg/mL (Supersaturated)> 500 µg/mL
Dissolution Rate (First 30 min, pH 6.8) < 10%> 85%> 95%
Physical Stability (40°C/75% RH) HighModerate (Requires desiccant)High (Hygroscopic)

References

  • Abu T. M. Serajuddin. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews (2007). 3

  • C. Leuner, J. Dressman. "Improving drug solubility for oral delivery using solid dispersions." European Journal of Pharmaceutics and Biopharmaceutics (2000). 1

  • Pradnya Bapat, et al. "Does Media Choice Matter When Evaluating the Performance of Hydroxypropyl Methylcellulose Acetate Succinate-Based Amorphous Solid Dispersions?" Molecular Pharmaceutics (2023). 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Sterically Hindered Cyclobutane Derivatives

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS 1037131-07-9)[1].

The synthesis of this critical intermediate is notoriously difficult. The di-ortho substitution (2-chloro and 6-fluoro) on the phenyl ring, combined with the quaternary carbon of the cyclobutane ring, creates a massive "steric shield." This steric bulk severely restricts the trajectory of incoming nucleophiles, causing standard alkylation and hydrolysis protocols to fail or stall[2].

Below, we deconstruct the mechanistic bottlenecks of this synthesis and provide field-proven, self-validating protocols to maximize your overall yield.

ReactionPathway A 2-Chloro-6-fluorophenyl- acetonitrile B 1,3-Dibromopropane + PTC / NaOH A->B C 1-(2-Chloro-6-fluoro- phenyl)cyclobutane- carbonitrile B->C D H2O2, NaOH (Alpha-effect Hydration) C->D E Sterically Hindered Amide Intermediate D->E F NaNO2, H2SO4 (Nitrosation) E->F G 1-(2-Chloro-6-fluoro- phenyl)cyclobutane- carboxylic Acid F->G

Fig 1: Optimized synthetic pathway bypassing steric hindrance via amide nitrosation.

Part 1: Troubleshooting Cyclobutane Annulation (Alkylation)

Q: Why is my cyclization yield capped at 40%, with significant acyclic mono-alkylated or elimination byproducts? A: The issue lies in the competition between nucleophilic substitution ( SN​2 ) and elimination ( E2 ). When using harsh bases like Sodium Hydride (NaH) at elevated temperatures, the base frequently abstracts a proton from 1,3-dibromopropane instead of facilitating the cyclization, leading to allyl bromide byproducts. The Fix: Transition to a Phase Transfer Catalysis (PTC) system. By using 50% aqueous NaOH and Tetrabutylammonium Bromide (TBAB) at 10–15°C, you soften the basicity in the organic layer. The PTC slowly shuttles the hydroxide into the organic phase, keeping the steady-state concentration of the deprotonated nitrile low, which kinetically favors intramolecular cyclization over intermolecular side reactions.

Part 2: Overcoming the Nitrile Hydrolysis Bottleneck

Q: Standard basic/acidic hydrolysis of 1-(2-chloro-6-fluorophenyl)cyclobutanecarbonitrile completely stalls at the amide stage. How do I drive it to the carboxylic acid? A: The standard mechanism of nitrile hydrolysis involves nucleophilic attack to form an amide, followed by a second nucleophilic attack on the amide carbonyl to form the acid[3]. However, the 2-chloro and 6-fluoro groups block the Bürgi-Dunitz trajectory required for the tetrahedral intermediate to form during the second step[4]. Even novel zinc/oxime catalytic systems struggle with this degree of steric bulk[5]. The Fix: You must abandon nucleophilic hydrolysis and switch to an electrophilic nitrosation route .

  • Hydration via Alpha-Effect: First, convert the nitrile to the amide using H2​O2​ /NaOH. The hydroperoxide anion ( HOO− ) possesses adjacent lone pairs (the alpha-effect), making it a super-nucleophile capable of piercing the steric shield to form the amide.

  • Nitrosation: Treat the isolated amide with Sodium Nitrite ( NaNO2​ ) in concentrated H2​SO4​ . The nitrosonium ion ( NO+ ) electrophilically attacks the amide nitrogen (not the crowded carbon). This forms a diazonium intermediate that rapidly decomposes. The reaction is driven entirely by the massive entropic gain of releasing N2​ gas, bypassing the steric bottleneck entirely.

TroubleshootingTree Start Yield < 40%? Q1 Identify Bottleneck Stage Start->Q1 C_Stage Stage 1: Cyclization Q1->C_Stage H_Stage Stage 2: Hydrolysis Q1->H_Stage C_Symp High Elimination Byproducts? C_Stage->C_Symp H_Symp Reaction Stalls at Amide? H_Stage->H_Symp C_Act Action: Switch to PTC (TBAB/NaOH) at 10°C C_Symp->C_Act H_Act Action: Use NaNO2/H2SO4 to force N2 leaving group H_Symp->H_Act

Fig 2: Troubleshooting logic tree for diagnosing and resolving common yield bottlenecks.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative performance of various hydrolysis methods applied specifically to sterically hindered di-ortho substituted nitriles[2],[5],[3].

Hydrolysis MethodReagentsTemp (°C)Time (h)Yield (%)Primary Issue / Observation
Standard Basic KOH, Ethylene Glycol160°C48h< 15%Stalls at amide; severe decarboxylation.
Standard Acidic 70% H2​SO4​ 120°C24h20%Charring; incomplete conversion.
Catalytic Zn(NO3​)2​ , Acetoxime80°C12h~ 40%Catalyst poisoned/blocked by steric bulk.
Two-Step Nitrosation 1) H2​O2​ /NaOH2) NaNO2​ / H2​SO4​ 40°C0°C4h2h> 85% Optimal. Requires strict temperature control.

Part 4: Validated Experimental Protocols

These methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Phase-Transfer Catalyzed Cyclobutane Annulation
  • Setup: Charge a jacketed reactor with 2-chloro-6-fluorophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene (10 volumes).

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (0.05 eq). Stir to suspend.

  • Controlled Alkylation: Cool the mixture to 10°C. Begin a dropwise addition of 50% w/w aqueous NaOH (3.0 eq) over 2 hours. Maintain the internal temperature strictly between 10–15°C to prevent E2 elimination.

  • Reaction & Validation: Stir vigorously (≥ 400 rpm) for 8 hours at 15°C.

    • Self-Validation Check: Pull an aliquot from the organic layer. Analyze via TLC (Hexane:EtOAc 9:1) or HPLC. The starting material peak must be < 1%. If > 1%, continue stirring for 2 hours.

  • Workup: Separate the aqueous phase. Wash the organic phase with water (3x) and brine, dry over Na2​SO4​ , and concentrate under vacuum to yield the crude nitrile.

Protocol B: Two-Step Hydrolysis via Amide Nitrosation

Step 1: Alpha-Effect Hydration

  • Dissolve the crude nitrile from Protocol A in DMSO (5 volumes).

  • Add 20% aqueous NaOH (1.5 eq). Warm to 40°C.

  • Slowly add 30% aqueous H2​O2​ (3.0 eq) dropwise. Caution: Exothermic.

  • Self-Validation Check: After 4 hours, verify via TLC (Hexane:EtOAc 7:3). The non-polar nitrile spot must completely disappear, replaced by a highly polar, UV-active amide spot.

  • Precipitate the amide by pouring the mixture into ice water. Filter and dry.

Step 2: Electrophilic Nitrosation

  • Dissolve the dry amide in glacial acetic acid (4 volumes) and cool to 0°C in an ice bath.

  • Add concentrated H2​SO4​ (2.0 eq) dropwise.

  • Prepare a saturated aqueous solution of NaNO2​ (2.0 eq). Add this dropwise to the reactor, keeping the temperature below 5°C.

  • Self-Validation Check: You must observe the immediate, vigorous evolution of gas ( N2​ and NOx​ ). This visual cue confirms the active decomposition of the diazonium intermediate into the carboxylic acid. If no gas evolves, check the quality of your NaNO2​ .

  • Warm to room temperature and stir for 1 hour. Dilute with ice water and extract with EtOAc. Wash the organic layer with water, dry, and concentrate to yield pure 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid.

References

  • Accela ChemBio. "Product Catalog: 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS 1037131-07-9)". [Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid". [Link]

  • Google Patents. "Catalyst and synthetic process for carboxamides by nitrile hydrolysis (WO2002096856A1)".
  • ResearchGate. "Hydrolysis of Nitriles to Carboxylic Acids".[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the poor aqueous solubility of 1-(2-Chloro-6-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the poor aqueous solubility of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS: 1037131-07-9)[1].

Here, we bypass generic advice to provide in-depth mechanistic causality, self-validating experimental protocols, and actionable troubleshooting steps to rescue your in vitro assays and in vivo dosing formulations.

Root Cause Analysis: Why is this Molecule Insoluble?

To solve a solubility issue, you must first understand the thermodynamic barriers of the molecule. 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid presents a unique physicochemical challenge:

  • Steric & Halogenated Hydrophobicity: The molecule features a di-halogenated phenyl ring (chloro and fluoro substituents). Halogens are highly lipophilic and electron-withdrawing, creating a bulky, hydrophobic domain that aggressively repels water networks.

  • Cyclobutane Ring: This adds rigid aliphatic bulk, further increasing the partition coefficient (LogP) and reducing the entropic favorability of aqueous solvation.

  • Single Ionizable Handle: The only hydrophilic feature is the carboxylic acid moiety. If the pH of your assay or formulation media is below the molecule's pKa (estimated ~3.5–4.0), the acid remains protonated (unionized). In this state, the molecule lacks the polarity required to overcome the cohesive hydrogen-bonding energy of water, resulting in rapid precipitation.

Troubleshooting FAQs

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic thermodynamic failure known as "cosolvent quenching"[2]. When you dilute a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local dielectric constant around the hydrophobic 2-chloro-6-fluorophenyl ring abruptly increases. Because water cannot favorably interact with this sterically hindered, lipophilic domain, the active pharmaceutical ingredient (API) molecules self-associate to minimize their exposed surface area, leading to rapid nucleation and precipitation (often appearing as cloudiness)[3].

Q2: How can I leverage pH adjustment to solubilize this specific carboxylic acid? A: You must exploit the molecule's single ionizable group. The general rule of thumb for weak acids is to adjust the formulation pH to at least 2 units above the pKa[4][5]. By buffering your solution to pH > 6.0, >99% of the molecules are deprotonated, forming a highly water-soluble carboxylate anion (e.g., a sodium or potassium salt). Caution: If this solution is administered orally and enters the acidic environment of the stomach (pH 1.5–3.5), the compound will rapidly re-protonate and precipitate out of solution.

Q3: Which co-solvent system is optimal for in vivo dosing without causing cellular toxicity? A: For in vivo studies, high concentrations of DMSO are toxic and cause tissue necrosis. Instead, use a ternary co-solvent system to systematically lower the polarity of the water and reduce interfacial tension[6]. A highly effective and biologically tolerated blend is 10% Ethanol, 40% Polyethylene Glycol (PEG) 400, and 50% aqueous buffer[7]. The non-polar hydrocarbon regions of these co-solvents solvate the di-halogenated phenyl ring, preventing the water network from "squeezing out" the hydrophobic drug[7].

Q4: Can cyclodextrin complexation shield the halophenyl ring? A: Yes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[8]. For this molecule, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or γ-Cyclodextrin are ideal hosts. The bulky 2-chloro-6-fluorophenyl group is highly lipophilic and fits thermodynamically well into the hydrophobic cavity, displacing high-energy water molecules[9]. Concurrently, the hydrophilic carboxylic acid tail remains exposed to the aqueous bulk, allowing for stabilizing hydrogen bonds with the surrounding media[10].

Validated Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible aggregates can ruin biochemical assays and skew pharmacokinetic data. Use these self-validating protocols.

Protocol A: Self-Validating pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 2.0 to 8.0.

  • API Integration: Add excess solid 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (e.g., 10 mg/mL) to each vial.

  • Equilibration: Agitate at 37°C for 24 hours using an orbital shaker to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet the undissolved API.

  • Self-Validation Step (Critical): Measure the optical density (OD) of the supernatant at 600 nm. An OD600​>0.05 indicates the presence of sub-visible colloidal aggregates, meaning true molecular solubility has not been reached. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Quantification: Dilute the clear supernatant in a compatible mobile phase and quantify via HPLC-UV against a standard curve.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation
  • Excipient Preparation: Dissolve 20% (w/v) HP-β-CD in deionized water or a mild buffer (pH 7.4).

  • API Addition: Add the carboxylic acid API incrementally to the vortexing solution.

  • Thermal Activation: Sonicate the suspension in a water bath at 45°C for 30 minutes. The thermal energy overcomes the activation barrier, allowing the halophenyl ring to displace water molecules inside the hydrophobic cyclodextrin cavity.

  • Lyophilization (Optional): For solid oral dosing, freeze the clear solution at -80°C and lyophilize for 48 hours to obtain a stable, easily reconstitutable amorphous powder.

  • Validation Step: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The disappearance of the API's characteristic endothermic melting peak confirms complete amorphous inclusion within the CD cavity.

Quantitative Data Summary

Solubilization StrategyMechanism of ActionEstimated Solubility GainRecommended ApplicationKey Limitation
pH Adjustment (pH > 6.0) Ionization of the carboxylic acid moiety to form a soluble salt10x - 50xAqueous buffers, IV dosingPrecipitation in acidic gastric environments
Co-solvency (10% DMSO) Reduction of aqueous dielectric constant50x - 100xIn vitro biochemical assaysCellular toxicity at >1% v/v
HP-β-Cyclodextrin (20% w/v) Host-guest inclusion of the lipophilic halophenyl ring100x - 500xIn vivo PO/IV dosingHigh excipient mass required
Amorphous Solid Dispersion Disruption of crystal lattice energy20x - 100xOral solid dosage formsThermodynamic instability (recrystallization)

Solubilization Decision Workflow

SolubilityTroubleshooting A 1-(2-Chloro-6-fluorophenyl) cyclobutanecarboxylic Acid (Poor Aqueous Solubility) B Determine Target Assay pH Is pH > 5.5? A->B C Salt Formation (Na+/K+ Salt) B->C Yes (Ionized) D Co-Solvent / Complexation Required B->D No (Unionized) G Verify Dissolution (OD600 < 0.05) C->G E In Vitro Assays (Add DMSO / PEG400) D->E Cell/Biochem Assay F In Vivo Dosing (HP-β-CD Complexation) D->F Animal Models E->G F->G

Fig 1: Decision matrix for solubilizing lipophilic carboxylic acids in aqueous media.

References

  • Title : A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source : Brieflands URL : [Link]

  • Title : A Review: Solubility Enhancement of Poorly Water Soluble Drug Source : International Journal of Pharmaceutical Research and Applications (IJPRA) URL : [Link]

  • Title: Method for solubilizing drugs using cyclodextrins and carboxylic acids (US5646131A)
  • Title : Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin Source : JSciMed Central URL : [Link]

  • Title : Cosolvent Source : Wikipedia URL :[Link]

  • Title : Solubilization techniques used for poorly water-soluble drugs Source : PMC - NIH URL :[Link]

  • Title : Cosolvent – Knowledge and References Source : Taylor & Francis URL :[Link]

  • Title : Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source : PMC - NIH URL :[Link]

  • Title : Solubility Enhancement of Rifabutin by Co-solvency Approach Source : Journal of Pharmaceutical Negative Results URL : [Link]

  • Title : 1094442-17-7, 1-(2-Chloro-6-fluorophenyl)cyclopentanamine (Reference for CAS 1037131-07-9) Source : AccelaChem URL : [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

Welcome to the technical support guide for the esterification of 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the esterification of 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in successfully navigating this challenging transformation. The unique structure of this substrate, featuring significant steric hindrance and electronic deactivation, necessitates careful consideration of reaction conditions to achieve optimal yields and purity.

Introduction: Understanding the Challenges

The esterification of 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid presents a unique set of challenges primarily due to its molecular architecture. The carboxylic acid functional group is located on a quaternary carbon atom of a cyclobutane ring and is further encumbered by an ortho-disubstituted phenyl ring.

  • Steric Hindrance: The 2-chloro and 6-fluoro substituents, along with the cyclobutane ring, create a sterically crowded environment around the carboxylic acid. This bulkiness physically impedes the approach of the alcohol nucleophile, slowing down the rate of reaction for common methods like the Fischer-Speier esterification.[1][2]

  • Electronic Effects: The chlorine and fluorine atoms are strongly electron-withdrawing. This property reduces the electron density on the phenyl ring and, through inductive effects, slightly deactivates the carbonyl carbon of the carboxylic acid, making it less electrophilic and thus less susceptible to nucleophilic attack.[3]

These combined factors mean that standard esterification protocols may result in low yields, incomplete reactions, or require harsh conditions that can lead to undesirable side products.[4] This guide is designed to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer-Speier esterification protocol giving a low yield for this substrate?

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] Its success hinges on reaching a favorable equilibrium. With a sterically hindered substrate like 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid, the forward reaction is inherently slow.[7] Several factors could be contributing to the low yield:

  • Unfavorable Equilibrium: Because the reaction is reversible, the accumulation of the water byproduct can drive the reaction backward, preventing it from reaching completion.[8][9][10]

  • Insufficient Activation: The steric bulk may prevent the acid catalyst from effectively protonating the carbonyl oxygen, which is a crucial step for activating the carboxylic acid for nucleophilic attack.[11][12]

  • Reaction Conditions: Standard temperatures (60-80 °C) and reaction times may be insufficient to overcome the high activation energy associated with this sterically demanding transformation.

Q2: How can I shift the equilibrium to favor product formation in a Fischer esterification?

According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either increasing the concentration of a reactant or removing a product as it is formed.[7][13]

  • Use a Large Excess of Alcohol: The most common strategy is to use the alcohol reactant as the solvent. Using a 10-fold excess or more can significantly increase the ester yield.[10]

  • Remove Water: The removal of the water byproduct is highly effective. This can be achieved by:

    • Dean-Stark Apparatus: If using a solvent like toluene or hexane that forms an azeotrope with water, a Dean-Stark trap can be used to physically sequester the water as it is produced.[7][10]

    • Dehydrating Agents: Adding molecular sieves to the reaction mixture can absorb the water as it forms.

Q3: Are there more effective methods than Fischer esterification for this type of hindered acid?

Yes. For sterically demanding substrates, coupling-agent-based methods are often superior. The Steglich esterification is a highly recommended alternative.[14][15] This reaction uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a highly nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[14] The key advantages are:

  • Mild Conditions: The reaction proceeds at room temperature and under neutral pH, which prevents acid-sensitive functional groups from degrading and reduces the risk of side reactions like alcohol dehydration.[15]

  • High Yields for Hindered Substrates: The mechanism bypasses the steric challenges of the Fischer equilibrium and is well-suited for forming sterically demanding esters.[14]

  • No Water Byproduct: The reaction does not produce water, eliminating the issue of a reversible equilibrium.[12]

Q4: What is the specific role of DMAP in the Steglich esterification?

DMAP acts as a potent acylation catalyst. While the alcohol is a poor nucleophile, DMAP is much more nucleophilic. It reacts with the highly electrophilic O-acylisourea intermediate (formed from the carboxylic acid and DCC) to generate a reactive N-acylpyridinium intermediate. This new intermediate is extremely electrophilic and is readily attacked by the alcohol, even a sterically hindered one, to form the desired ester and regenerate the DMAP catalyst.[15]

Q5: What are some alternative acid catalysts I can try for a Fischer-type reaction if I want to avoid strong mineral acids like H₂SO₄?

While sulfuric acid is common, it can cause charring and promote side reactions.[16] Milder or alternative catalysts can be effective:

  • p-Toluenesulfonic acid (p-TsOH): A solid, crystalline acid that is easier to handle than sulfuric acid and is a very effective catalyst.[4][12]

  • Lewis Acids: Catalysts like tin(II) chloride, tetrabutyl titanate, or scandium(III) triflate can be effective, particularly for sensitive substrates.[4][12]

  • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 (a sulfonic acid resin) can be used.[17][18] A major advantage is that they can be easily filtered out of the reaction mixture, simplifying the workup.[18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the Ester Product

  • Primary Symptom: TLC or GC-MS analysis shows predominantly unreacted starting carboxylic acid, even after extended reaction time.

Potential Cause Recommended Solution
Insufficient Reaction Temperature/Time (Fischer Method) The activation energy for this hindered substrate is high. Increase the reflux temperature by using a higher-boiling alcohol (e.g., n-butanol vs. ethanol) or a suitable solvent like toluene. Monitor the reaction for up to 24 hours. Microwave-assisted synthesis can also be explored to safely reach higher temperatures and reduce reaction times.[19][20]
Inactive Catalyst The acid catalyst may be old or hydrated. Use a fresh bottle of concentrated H₂SO₄ or dry your p-TsOH before use. If using a solid acid catalyst, ensure it has been properly activated and stored.
Steric Hindrance is Too Severe for the Chosen Method This is the most likely cause. Switch to a more powerful method designed for hindered substrates. The Steglich Esterification (DCC/DMAP) is the recommended course of action.[14][15] See Protocol 2 for a detailed procedure.
Incorrect Stoichiometry Double-check all calculations for reagents, especially for the limiting reagent and catalyst loading.

Issue 2: Reaction Stalls at ~50-60% Conversion (Fischer Method)

  • Primary Symptom: The reaction proceeds initially but then stops, with significant amounts of both starting material and product present at equilibrium.

Potential Cause Recommended Solution
Equilibrium Has Been Reached The accumulation of water is driving the reverse reaction (ester hydrolysis) at the same rate as the forward reaction. Implement a strategy to remove water, such as using a Dean-Stark trap or adding freshly activated 4Å molecular sieves.[7][10][11]
Catalyst Deactivation In some cases, the catalyst can be deactivated over long reaction times. Adding a second, smaller portion of the acid catalyst after several hours may help restart the reaction.[19]

Issue 3: Formation of Unknown Byproducts

  • Primary Symptom: TLC shows multiple new spots, or GC-MS reveals unexpected masses in the crude product.

Potential Cause Recommended Solution
Alcohol Dehydration (Fischer Method) At high temperatures, strong acids like H₂SO₄ can catalyze the dehydration of primary alcohols to form ethers.[16][17] Reduce the reaction temperature and/or switch to a milder catalyst like p-TsOH or a Lewis acid.
Substrate Decomposition Very harsh conditions (excessively high temperatures or prolonged heating) might cause the substrate to decompose. Ensure the reaction temperature is controlled. If decomposition is suspected, switching to the milder Steglich esterification is advised.[15]
Side Reactions with DCC (Steglich Method) If the reaction is not properly controlled, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Ensure the alcohol is present when the DCC is added and that the reaction is run at or below room temperature.

Issue 4: Difficulties During Aqueous Workup

  • Primary Symptom: Formation of a persistent emulsion during liquid-liquid extraction.

Potential Cause Recommended Solution
Insufficient Phase Separation The presence of both organic and aqueous-soluble components can lead to emulsions. Add a small amount of brine (saturated NaCl solution) to the separatory funnel.[21] This increases the ionic strength of the aqueous layer, forcing better separation. Avoid vigorous shaking; instead, gently invert the funnel multiple times.
Precipitation of Salts Neutralization of the acid catalyst can sometimes form salts that precipitate at the interface. Dilute the mixture with additional water and organic solvent to redissolve the salts.

Data & Visualization

Table 1: Comparison of Key Esterification Methods
FeatureFischer-Speier EsterificationSteglich Esterification
Reagents Carboxylic Acid, Alcohol (often in excess), Acid Catalyst (H₂SO₄, p-TsOH)Carboxylic Acid, Alcohol, DCC, DMAP (catalytic)
Conditions High Temperature (Reflux), AcidicRoom Temperature, Neutral
Byproducts WaterDicyclohexylurea (DCU) - a solid precipitate
Key Advantage Reagents are inexpensive and readily available.Highly effective for sterically hindered substrates; mild conditions.[14][15]
Key Disadvantage Reversible reaction; often requires harsh conditions for hindered substrates.[7]DCC is a potential allergen; DCU byproduct must be filtered off.
Recommendation Use only if water removal is feasible and other methods are unavailable.The recommended method for this specific substrate.
Diagram 1: Troubleshooting Workflow for Low Ester Yield

low_yield_troubleshooting start Low Ester Yield Detected (via TLC, GC-MS, etc.) check_method Which method was used? start->check_method fischer Fischer Esterification check_method->fischer Fischer steglich Steglich Esterification check_method->steglich Steglich fischer_q1 Is water being actively removed? fischer->fischer_q1 steglich_q1 Are reagents pure and anhydrous? steglich->steglich_q1 fischer_sol1 Implement water removal: - Dean-Stark trap - Molecular sieves fischer_q1->fischer_sol1 No fischer_q2 Are reaction conditions harsh enough? fischer_q1->fischer_q2 Yes fischer_sol1->fischer_q2 fischer_sol2 Increase temperature and/or reaction time. Use excess alcohol. fischer_q2->fischer_sol2 No fischer_switch Yield still low? Steric hindrance is the likely limiting factor. fischer_q2->fischer_switch Yes fischer_sol2->fischer_switch switch_to_steglich ACTION: Switch to Steglich Esterification fischer_switch->switch_to_steglich steglich_sol1 Use fresh DCC and DMAP. Ensure solvent and alcohol are dry. steglich_q1->steglich_sol1 No steglich_q2 Was reaction stirred efficiently? steglich_q1->steglich_q2 Yes steglich_sol1->steglich_q2 steglich_sol2 Ensure adequate mixing to keep solid DCU suspended. steglich_q2->steglich_sol2 No steglich_end Review stoichiometry and purification steps. steglich_q2->steglich_end Yes steglich_sol2->steglich_end

Caption: Troubleshooting workflow for low ester yields.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is designed to maximize yield by using a high temperature and a large excess of alcohol.

  • Materials:

    • 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (1.0 eq)

    • Anhydrous Alcohol (e.g., n-Butanol, ≥ 20 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq) or concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

    • Toluene (optional, for Dean-Stark)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

    • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Procedure:

    • To a round-bottomed flask equipped with a reflux condenser (and Dean-Stark trap, if using), add 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid and the anhydrous alcohol.

    • Begin stirring and add the acid catalyst (p-TsOH or H₂SO₄).

    • Heat the mixture to a vigorous reflux. If using a Dean-Stark trap with toluene, you will observe water collecting in the trap.

    • Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing via GC-MS. The reaction may require 8-24 hours.

    • Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

    • If a large excess of alcohol was used, remove most of it under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution!), and finally with brine.[16][21]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography or vacuum distillation.[21][22]

Protocol 2: Steglich Esterification (Recommended Method)

This protocol uses mild conditions and is highly effective for this substrate.

  • Materials:

    • 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (1.0 eq)

    • Anhydrous Alcohol (1.2 - 1.5 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • 0.5 M HCl solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Procedure:

    • Dissolve the 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid, alcohol, and DMAP in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate container, dissolve the DCC in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.[14]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (to remove any residual DMAP), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by column chromatography.

References

  • Benchchem. Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • ResearchGate. Purification-of-carboxylic-esters-by-extractive-distillation.pdf.
  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • European Patent Office. EP 0323624 A2 - Purifying carboxylic acid esters through use of selected reducing agents.
  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • ACS Publications. Influence of Side Reactions and Catalytic Packing Geometry on Acrylic Acid Esterification with Butanol by Reactive Distillation Using Amberlyst 15. Industrial & Engineering Chemistry Research.
  • Google Patents. JPS5446701A - Purification of carbolylic acid esters.
  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Brainly. Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?
  • Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?
  • MDPI. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Quora. Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?
  • JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Benchchem. Technical Support Center: Optimizing Benzoate Ester Synthesis.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • IISTE. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri.
  • Reddit. Esterification not Working (Separation).
  • Wikipedia. Fischer–Speier esterification.
  • International journal of physical sciences. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • PMC. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Chemistry Steps. Fischer Esterification.
  • BYJU'S. Fischer esterification reaction.
  • Organic Chemistry Portal. Fischer Esterification.
  • Chemistry LibreTexts. Fischer Esterification.

Sources

Optimization

Technical Support Center: HPLC Method Development and Optimization for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid Analysis

Welcome to the technical support center for the analysis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into developing, optimizing, and troubleshooting a robust reversed-phase HPLC method for this specific analyte. Our approach is grounded in fundamental chromatographic principles and adheres to industry-standard practices outlined by pharmacopeias and regulatory bodies.

Section 1: Foundational Principles - Understanding the Analyte

The key to a successful HPLC method is understanding the physicochemical properties of the analyte. 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid is, as its name implies, a carboxylic acid. This functional group is the primary driver of its chromatographic behavior and presents the main challenge: pH-dependent ionization.

In solution, the carboxylic acid group exists in equilibrium between its neutral (protonated, -COOH) and ionized (deprotonated, -COO⁻) forms.

  • The neutral form is less polar and will be well-retained on a non-polar reversed-phase column (like C18).

  • The ionized form is highly polar and will have very little retention, eluting at or near the solvent front.

If the mobile phase pH is close to the analyte's pKa, both forms will exist simultaneously, leading to severe peak tailing and poor reproducibility.[1] To achieve a sharp, symmetrical peak, we must control the mobile phase pH to ensure the analyte is in a single, stable ionic state—preferably the neutral form. The guiding principle is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, which effectively suppresses the ionization of the carboxylic acid group.[2][3][4]

cluster_Analyte 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid Analyte_Structure Analyte_Structure

Caption: Chemical Structure of the Analyte.

Section 2: Systematic HPLC Method Development

A logical, stepwise approach is crucial for efficient method development. We will progress from selecting the column and mobile phase to establishing initial instrument conditions.

MethodDevelopmentWorkflow node_start node_start node_step node_step node_decision node_decision node_end node_end Start Start: Analyte Information (Carboxylic Acid) Step1 Step 1: Select Stationary Phase (Start with C18) Start->Step1 Step2 Step 2: Design Mobile Phase (Low pH Buffer) Step1->Step2 Step3 Step 3: Set Detector (UV/PDA) Step2->Step3 Step4 Step 4: Run Scouting Gradient (e.g., 5-95% B) Step3->Step4 Decision1 Peak Shape & Retention OK? Step4->Decision1 Optimize Proceed to Optimization (Section 3) Decision1->Optimize  Yes Troubleshoot Go to Troubleshooting (Section 4) Decision1->Troubleshoot No  

Caption: HPLC Method Development Workflow.

Step 1: Stationary Phase (Column) Selection

The choice of stationary phase is the most powerful tool for controlling selectivity.[5] For a molecule like this, a standard C18 (L1) column is the universally accepted starting point due to its hydrophobicity and wide availability.

Column Type Primary Interaction When to Use
C18 (L1) Hydrophobic (van der Waals)Starting Point. Good for most non-polar to moderately polar compounds.[5][6]
C8 (L7) Hydrophobic (less than C18)If the analyte is too strongly retained on C18, resulting in long run times.
Phenyl (L11) π-π Interactions, HydrophobicFor optimization. Can offer alternative selectivity for aromatic compounds.[5]
Polar-Embedded Hydrophobic & H-BondingCan improve peak shape for polar compounds and offer better stability in highly aqueous mobile phases.

Recommendation: Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Modern columns with smaller particles (e.g., < 3 µm) can be used for higher efficiency and faster analysis, as permitted by USP <621> guidelines for method modernization.[7]

Step 2: Mobile Phase Design

As established, mobile phase pH is the most critical parameter.

Aqueous Component (Solvent A):

  • Recommendation: 0.1% Phosphoric Acid in HPLC-grade water.

  • Rationale: Phosphoric acid is a non-volatile buffer that provides a low pH (~2.1), ensuring the carboxylic acid is fully protonated.[2] It also has a low UV cutoff, making it ideal for UV detection.[2] For LC-MS applications, a volatile buffer like 0.1% formic acid would be necessary.

Organic Modifier (Solvent B):

  • Recommendation: Acetonitrile.

  • Rationale: Acetonitrile generally provides lower backpressure and has a lower UV cutoff than methanol.[2] However, methanol can offer different selectivity and should be considered during optimization.[8]

Protocol 1: Mobile Phase Preparation (0.1% H₃PO₄)
  • Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

  • Carefully add 1 mL of concentrated (85%) phosphoric acid to the water.

  • Cap the bottle and mix thoroughly by inversion.

  • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Label the bottle clearly: "Mobile Phase A: 0.1% H₃PO₄ in Water".

Step 3: Detector Settings

The presence of the chloro-fluorophenyl group provides a strong chromophore, making UV detection ideal.

  • Detector: Photodiode Array (PDA) or Diode Array (DAD) is preferred.

  • Wavelength: If a PDA/DAD is available, acquire data across a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ-max). If using a single-wavelength UV detector, start at 254 nm , a common wavelength for aromatic compounds.

  • Reference Wavelength: If applicable, use a reference wavelength where the analyte does not absorb (e.g., 360 nm) to minimize baseline drift.

Step 4: The Initial "Scouting" Gradient

A broad "scouting" gradient is an efficient way to determine the approximate elution conditions and screen for impurities.

Parameter Recommended Starting Value
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV/PDA at 254 nm or λ-max
Gradient 10% B to 90% B over 20 minutes

Section 3: Method Optimization

Once the initial scouting run is complete, the method can be optimized to meet system suitability requirements, improve resolution, and reduce run time. All adjustments should be made within the allowable limits described in USP General Chapter <621> Chromatography to avoid the need for full revalidation.[7][9][10]

Goal Parameter to Adjust Strategy & Rationale
Improve Resolution Gradient SlopeDecrease the slope (e.g., 1% B/min instead of 4% B/min) around the elution time of the target peaks. This gives more time for separation.
Organic ModifierSubstitute Acetonitrile with Methanol. The different solvent properties can significantly alter selectivity.[8]
TemperatureIncrease temperature (e.g., to 40°C) to decrease mobile phase viscosity and improve efficiency. May also change selectivity.
Reduce Run Time Flow RateIncrease the flow rate (e.g., to 1.5 mL/min). Be mindful of system pressure limits.
GradientMake the gradient steeper after the last peak of interest has eluted.
Column DimensionsMove to a shorter column or one with smaller particles (UHPLC) as allowed by USP <621>.[7]
Improve Peak Shape Mobile Phase pHAlthough 0.1% H₃PO₄ is robust, ensure the final pH is indeed low (~2.1). If tailing persists, a slightly lower pH may be needed.
Sample OverloadReduce the injection volume or sample concentration. Overloading the column is a common cause of peak fronting or tailing.[11]

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: Why is my peak for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid tailing?

A1: Peak tailing is the most common issue for acidic analytes. There are two primary causes: chemical interactions and physical problems.

TroubleshootingTree node_problem node_problem node_test node_test node_cause node_cause node_solution node_solution Problem Problem: Peak Tailing Test Inject a neutral compound (e.g., Toluene). Does it tail? Problem->Test ChemCause Cause: Chemical Interaction (Analyte-Silanol) Test->ChemCause No PhysCause Cause: Physical Issue (Void, Dead Volume) Test->PhysCause Yes Solution1 Solution: 1. Confirm Mobile Phase pH is low (~2.1). 2. Ensure adequate buffer concentration. 3. Try a different, high-purity, end-capped column. ChemCause->Solution1 Solution2 Solution: 1. Check all fittings for dead volume. 2. Replace column inlet frit. 3. Replace column if voided. PhysCause->Solution2

Caption: Troubleshooting Decision Tree for Peak Tailing.

  • Chemical Cause (Most Likely): The mobile phase pH is not low enough to fully suppress the ionization of your carboxylic acid. The negatively charged analyte (-COO⁻) then undergoes secondary ionic interactions with residual silanol groups (Si-OH) on the silica surface of the column packing, causing tailing.[12][13]

    • Solution: Verify the pH of your aqueous mobile phase. Ensure you are using a buffer (like phosphoric acid) and not just un-pH'd water.

  • Physical Cause: A physical problem in the system can cause tailing for all peaks, including neutral ones.[14] This could be a void at the head of the column, a clogged inlet frit, or extra column dead volume from using incorrect fittings.

    • Solution: As per the diagram, inject a neutral marker. If it also tails, investigate your system's physical integrity.

Q2: My retention time is shifting between injections. What's the cause?

A2: Retention time instability is often due to:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

  • Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can drift, causing retention shifts for ionizable compounds.[3] This is why using a buffer like phosphoric acid is superior to just adding acid to achieve a target pH.

  • Temperature Fluctuations: A fluctuating column temperature will cause retention times to drift. Use a thermostatically controlled column compartment.

Q3: I'm not getting enough retention; the peak elutes too early.

A3: This indicates the analyte is too soluble in the mobile phase. To increase retention:

  • Decrease the Organic Content: Lower the initial percentage of Solvent B (Acetonitrile) in your gradient. For example, start at 5% B instead of 10% B.

  • Use a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Switching to methanol will generally increase retention times.

  • Use a More Retentive Column: A C18 column with a higher carbon load or a longer column length will provide more retention.

Q4: What are typical System Suitability Test (SST) criteria?

A4: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.[15] The criteria are defined by regulatory guidelines such as ICH Q2(R1) and USP <621>.[16][17] Typical parameters for an assay of a main component include:

  • Tailing Factor (Symmetry): Not more than 2.0 (often a tighter internal limit of 0.8-1.5 is used).[16]

  • Relative Standard Deviation (RSD) for Peak Area: Not more than 2.0% for 5 or 6 replicate injections.

  • Theoretical Plates (Efficiency): Typically >2000.

Section 5: Detailed Experimental Protocols

Protocol 2: Standard and Sample Preparation
  • Solvent (Diluent): Prepare a mixture of Water:Acetonitrile (50:50, v/v). This ensures the sample solvent is compatible with the mobile phase and has sufficient strength to dissolve the analyte.

  • Standard Preparation: Accurately weigh approximately 10 mg of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to a target concentration of approximately 100 µg/mL in the diluent. The exact procedure will depend on the sample matrix.

Protocol 3: System Suitability and Analysis Sequence
  • Set up the HPLC system according to the optimized method conditions.

  • Equilibrate the column until a stable baseline is achieved.

  • Perform a blank injection (inject diluent) to ensure no carryover or system peaks interfere.

  • Make five (5) replicate injections of the 100 µg/mL standard solution.

  • Calculate the Tailing Factor, RSD of the peak areas, and the number of theoretical plates.

  • Verify that all SST criteria are met.

  • If SST passes, proceed with the analysis of samples.

  • Inject a standard periodically throughout the sample sequence (e.g., after every 10 samples) to monitor system performance.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • American Journal of Enology and Viticulture. Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • American Journal of Enology and Viticulture. (1991). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? [Link]

  • Axion Labs. How to Select a Buffer for your HPLC Mobile Phase? [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • PMC. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Element Lab Solutions. Practical HPLC method development screening. [Link]

  • Journal of Agricultural and Food Chemistry. (2002). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

  • Chromatography Online. (2015). Choosing the Right HPLC Stationary Phase. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking CAS 1037131-07-9 against standard fluorinated building blocks in medicinal chemistry

Title: Benchmarking CAS 1037131-07-9: A Next-Generation Fluorinated Cyclobutane Building Block for Medicinal Chemistry Executive Summary As a Senior Application Scientist, I frequently encounter hit-to-lead bottlenecks w...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking CAS 1037131-07-9: A Next-Generation Fluorinated Cyclobutane Building Block for Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I frequently encounter hit-to-lead bottlenecks where flat, aromatic compounds fail due to poor solubility, rapid clearance, or off-target promiscuity. To overcome these developmental hurdles, medicinal chemists are increasingly turning to advanced 3D building blocks[1]. CAS 1037131-07-9, chemically identified as 1-(2-Chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid[2], represents a masterclass in rational building block design. This guide objectively benchmarks its performance against standard fluorinated alternatives, detailing the mechanistic causality behind its structural features and providing self-validating protocols for its integration into drug discovery workflows.

Mechanistic Rationale: The Triad of Efficacy

The superior performance of CAS 1037131-07-9 relies on three interconnected structural pillars that directly address common liabilities in drug design:

  • Conformational Locking (The Ortho-Effect): The presence of chlorine and fluorine at the 2- and 6-positions of the phenyl ring creates a severe steric clash with the adjacent cyclobutane ring. This forces the cyclobutane moiety out of the phenyl plane, locking it into a perpendicular conformation. When this building block is coupled to a target scaffold, it minimizes the entropic penalty of binding, often resulting in a significant boost in target affinity compared to freely rotating analogs.

  • Escape from Flatland ( Fsp3​ Enhancement): Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve solubility and clinical transition rates, a concept established in the landmark paper [3]. The puckered cyclobutane ring provides a rigid, 3D architecture that disrupts π−π stacking in the solid state, lowering the melting point and enhancing aqueous solubility[1].

  • Metabolic Shielding & Permeability: Open-chain alkyl groups are highly susceptible to cytochrome P450 (CYP) mediated oxidation. The cyclobutane ring, combined with the quaternary C1 carbon, eliminates the possibility of α -deprotonation and sterically shields the core from CYP enzymes[1]. Furthermore, the strategic placement of fluorine modulates the lipophilicity and lowers the pKa of the adjacent system, improving membrane permeability as detailed in [4].

SAR_Logic Root CAS 1037131-07-9 (1-(2-Chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid) Node1 Cyclobutane Ring Root->Node1 Node2 Ortho-Cl/F Substitution Root->Node2 Node3 Quaternary C1 Center Root->Node3 Sub1a Increased Fsp3 (Escape from Flatland) Node1->Sub1a Sub2a Conformational Locking (Perpendicular to Phenyl) Node2->Sub2a Sub3a Metabolic Shielding (CYP450 Resistance) Node3->Sub3a Sub2b Reduced Entropic Penalty Sub2a->Sub2b

Structural features of CAS 1037131-07-9 and their mechanistic impact on drug-like properties.

Quantitative Benchmarking

To objectively evaluate CAS 1037131-07-9, we benchmark it against two standard building blocks:

  • 2-Chloro-6-fluorobenzoic acid (A flat, sp2 -rich analog).

  • 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (Lacks the ortho-steric clash, allowing free rotation).

Property / MetricCAS 1037131-07-92-Chloro-6-fluorobenzoic acid1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
Structure Type 3D, Conformationally LockedFlat, Aromatic3D, Freely Rotating
Fsp3​ (Fraction sp3 ) 0.360.000.36
Rotatable Bonds 1 (Restricted)1 (Free)2 (Free)
Predicted LogD (pH 7.4) 2.81.22.5
Conformational Penalty LowHighHigh
HLM Half-Life ( t1/2​ ) > 120 min (Highly Stable)> 120 min (Stable)~ 45 min (Moderate)

Data Interpretation: CAS 1037131-07-9 maintains the high metabolic stability of the flat benzoic acid while drastically improving the Fsp3​ score. Compared to the 4-fluoro analog, the ortho-substituents restrict the rotatable bond, lowering the conformational penalty upon target binding.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure reproducibility and trustworthiness in the lab.

Protocol 1: HATU-Mediated Amide Coupling Workflow

Causality: Because CAS 1037131-07-9 features a highly sterically hindered quaternary carbon adjacent to the carboxylic acid, standard coupling reagents (e.g., EDC/HOBt) often fail or proceed at glacial rates. We utilize HATU to form a highly reactive 7-azabenzotriazole active ester, and apply mild heating to overcome the steric barrier during nucleophilic attack.

  • Activation: Dissolve CAS 1037131-07-9 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • Validation Check 1: Sample 5 µL into MeOH and analyze via LC-MS to confirm the formation of the active ester intermediate (mass shift corresponding to the HOAt adduct).

  • Amine Addition: Add the target primary or secondary amine (1.1 eq). Elevate the reaction temperature to 40°C. Note: The thermal energy is critical to overcome the steric hindrance of the ortho-Cl/F and quaternary center.

  • Monitoring: Stir for 4-12 hours, monitoring completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ .

  • Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Amide_Coupling Step1 1. Activation CAS 1037131-07-9 + HATU + DIPEA in DMF Step2 2. Intermediate Active Ester Formation (LC-MS Check) Step1->Step2 Step3 3. Amine Addition Add R-NH2 Heat to 40°C Step2->Step3 Step4 4. Workup EtOAc Extraction & LiCl Wash Step3->Step4 Step5 5. Purification Flash Chromatography (SiO2) Step4->Step5

Optimized HATU-mediated amide coupling workflow for sterically hindered carboxylic acids.

Protocol 2: High-Throughput Microsomal Stability Assay (HLM)

Causality: To empirically validate the metabolic shielding provided by the cyclobutane ring, we expose the synthesized derivative to Human Liver Microsomes. The assay is a self-validating system containing positive, negative, and vehicle controls.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Controls: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance control). Prepare a negative control lacking NADPH to rule out chemical instability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. URL: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. URL: [Link]

Sources

Comparative

Lead Optimization via Halogenated Cyclobutanecarboxylic Acids: A Structural Activity Relationship (SAR) Comparison Guide

Introduction & Strategic Context Cyclobutane is a highly privileged, sp3-rich structural motif in modern drug discovery, offering conformational restriction and low molecular weight[1]. When functionalized as a carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Cyclobutane is a highly privileged, sp3-rich structural motif in modern drug discovery, offering conformational restriction and low molecular weight[1]. When functionalized as a carboxylic acid, it serves as a versatile building block for lead optimization. However, the true pharmacological potential of this scaffold is unlocked through halogenation—specifically fluorination.

The incorporation of fluorine, difluoromethylene, or trifluoromethyl groups allows medicinal chemists to precisely tune the physicochemical properties of the molecule, including lipophilicity (LogP/LogD), acid dissociation constant (pKa), and metabolic stability[2]. As an Application Scientist, I have designed this guide to provide an objective SAR comparison of halogenated cyclobutanecarboxylic acid derivatives, detailing the mechanistic causality behind their performance and offering self-validating experimental protocols for their synthesis and evaluation.

SAR Data Comparison: Physicochemical Profiling

The addition of halogens to the cyclobutane ring exerts a profound inductive effect on the adjacent carboxylic acid. Because halogens are highly electronegative, they withdraw electron density away from the carboxylate anion, stabilizing it and consequently lowering the pKa (increasing acidity)[3]. Concurrently, the lipophilicity is modulated depending on the specific halogen and its substitution pattern[4].

Table 1: Comparative Physicochemical Properties of Cyclobutanecarboxylic Acid Derivatives

DerivativeSubstituent PositionEstimated pKaEstimated LogPMetabolic Stability (CYP450)Primary SAR Advantage
Cyclobutanecarboxylic Acid None~4.81.1Low/ModerateBaseline scaffold; prone to oxidation.
3-Fluorocyclobutanecarboxylic Acid C3 (Mono)~4.51.3HighBlocks C3 metabolism; minor lipophilicity bump[1].
3,3-Difluorocyclobutanecarboxylic Acid C3 (gem-difluoro)~4.21.6Very HighExcellent phenyl ring bioisostere; strong inductive effect[5].
3-(Trifluoromethyl)cyclobutanecarboxylic Acid C3 (CF3)~4.02.4Very HighMassive lipophilicity increase; highly stabilized carboxylate[4].
3-Chlorocyclobutanecarboxylic Acid C3 (Mono)~4.41.8ModerateIncreased steric bulk; reactive liability in some assays.

Mechanistic Rationale: The Causality of Halogenation

Understanding why these modifications alter performance is critical for rational drug design:

  • pKa Modulation: The strong carbon-fluorine bond provides an inductive electron-withdrawing effect. By lowering the pKa, the molecule exists more predominantly in its ionized state at physiological pH. However, the localized lipophilicity of the C-F bonds offsets the permeability penalty typically associated with ionized species[2].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target the sp3 carbons of cycloalkanes for hydroxylation. Substituting the vulnerable C3 position with fluorine (e.g., in 3,3-difluorocyclobutane) sterically and electronically blocks this metabolic liability, extending the drug's half-life[5].

SAR_Pathway A Halogenation (F, CF2, CF3) B Inductive Effect & Steric Bulk A->B Induces C Modulated pKa & LogP B->C Tunes D Metabolic Shielding B->D Protects E Enhanced Permeability C->E Drives F Target Binding Affinity D->F Sustains E->F Synergizes

Logical pathway demonstrating how halogenation modulates physicochemical properties for drug efficacy.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and analytical step includes an internal quality control check to prevent the propagation of errors.

Protocol A: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid via Deoxofluorination

Causality: Morph-DAST (morpholinosulfur trifluoride) is selected over standard DAST due to its enhanced thermal stability, reducing the risk of explosive decomposition while maintaining high nucleophilic fluorination efficiency on sterically hindered cyclobutanones[5].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Moisture must be strictly excluded to prevent the hydrolysis of the fluorinating agent.

  • Reagent Addition: Cool the reaction vessel to 0°C. Dropwise, add Morph-DAST (2.5 eq). Rationale: The excess reagent ensures complete gem-difluorination of the ketone. The 0°C starting temperature controls the exothermic initial nucleophilic attack.

  • Thermal Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching (Self-Validating Step): Slowly pour the mixture into saturated aqueous NaHCO3 at 0°C until CO2 evolution ceases. Validation: The physical cessation of bubbling confirms the complete neutralization of unreacted Morph-DAST and corrosive HF byproducts. Proceeding before this stops will ruin the silica column.

  • Extraction & Purification: Extract with DCM, dry over MgSO4, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Analytical Validation: Confirm the gem-difluoro motif via 19F NMR (expecting a characteristic multiplet around -90 to -100 ppm) and 13C NMR (triplet splitting of the C3 carbon due to C-F coupling)[5].

Protocol B: High-Throughput Potentiometric pKa Determination

Causality: Computational pKa estimates often fail to account for the unique transannular effects in strained four-membered rings. Experimental potentiometric titration provides absolute ground-truth data[4].

Step-by-Step Methodology:

  • Calibration (Self-Validating Step): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Crucial Validation: Titrate a known reference standard (e.g., Benzoic acid, known pKa = 4.20) before running unknown samples. If the measured reference pKa deviates by >0.05 units, recalibrate the system.

  • Sample Preparation: Dissolve 2 mg of the halogenated cyclobutanecarboxylic acid in a co-solvent system (e.g., 50% Methanol/Water) due to the high lipophilicity of CF3 derivatives[4].

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen blanket. Rationale: The nitrogen blanket prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would skew the basic baseline.

  • Yasuda-Shedlovsky Extrapolation: Because a co-solvent was used, plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures. Extrapolate to 100% aqueous conditions to determine the true aqueous pKa.

Workflow Step1 Step 1: Precursor Prep 3-Oxocyclobutanecarboxylic Acid Step2 Step 2: Deoxofluorination Morph-DAST (0°C to RT) Step1->Step2 Nucleophilic Fluorination Step3 Step 3: Quench & Purify NaHCO3 Quench, Silica Gel Step2->Step3 Isolate Target Step4 Step 4: Validation 19F NMR & Potentiometric Titration Step3->Step4 Self-Validating QA Fail QA Failure Impurity or pKa Deviation Step4->Fail Fails Specs Fail->Step2 Recalibrate

Experimental workflow for the synthesis and validation of fluorinated cyclobutane derivatives.

Conclusion

The strategic halogenation of cyclobutanecarboxylic acids represents a masterclass in bioisosteric design. By transitioning from an unsubstituted cyclobutane to a 3,3-difluoro or 3-(trifluoromethyl) derivative, researchers can systematically depress the pKa, elevate lipophilicity, and harden the scaffold against CYP450-mediated metabolism[2][4][5]. Utilizing robust, self-validating synthetic and analytical protocols ensures that these highly optimized building blocks translate reliably into downstream in vitro and in vivo success.

References

  • Cyclobutane-containing scaffolds in bioactive small molecules.ResearchGate.
  • Buy 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid.Smolecule.
  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks.ACS Publications.
  • 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6.Benchchem.
  • On the polarity of partially fluorinated methyl groups.ResearchGate.

Sources

Validation

A Comparative Guide to the Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid: A Reproducibility Assessment of Plausible Pathways

For Researchers, Scientists, and Drug Development Professionals Pathway 1: Alkylation of Arylacetonitrile followed by Hydrolysis This pathway represents a classical and often reliable method for the synthesis of 1-aryl-s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Pathway 1: Alkylation of Arylacetonitrile followed by Hydrolysis

This pathway represents a classical and often reliable method for the synthesis of 1-aryl-substituted cycloalkanecarboxylic acids. The strategy involves the construction of the cyclobutane ring via nucleophilic substitution, followed by the conversion of the nitrile functionality to the desired carboxylic acid.

Conceptual Workflow

A 2-Chloro-6-fluorobenzyl cyanide C 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile A->C Alkylation (NaH, THF) B 1,3-Dibromopropane B->C D 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid C->D Hydrolysis (H2SO4/H2O)

Caption: Workflow for Pathway 1: Alkylation and Hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-chloro-6-fluorobenzyl cyanide (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-chloro-6-fluorophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis to 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

  • To a solution of 1-(2-chloro-6-fluorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v), heat the reaction mixture to reflux (typically 100-120 °C).

  • Maintain the reflux for 6-12 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid.

Reproducibility and Feasibility Analysis
ParameterAssessmentRationale
Reliability of Reactions HighThe alkylation of activated methylene compounds like arylacetonitriles is a well-established reaction in organic synthesis.[1] Similarly, the acidic hydrolysis of nitriles to carboxylic acids is a standard and robust transformation.
Scalability ModerateThe use of sodium hydride requires careful handling on a large scale due to its pyrophoric nature. The hydrolysis step with concentrated sulfuric acid at high temperatures can also pose challenges for large-scale production in standard laboratory equipment.
Purification ModerateColumn chromatography is likely required to separate the desired product from any di-alkylated or unreacted starting materials in the first step. Recrystallization of the final product should be straightforward.
Potential Side Reactions ModerateIn the alkylation step, potential side reactions include elimination of HBr from 1,3-dibromopropane and polymerization. Over-alkylation is also a possibility. During hydrolysis, incomplete reaction could lead to the corresponding amide as a byproduct.
Reagent Availability High2-Chloro-6-fluorobenzyl cyanide, 1,3-dibromopropane, sodium hydride, and sulfuric acid are all commercially available from major chemical suppliers.

Pathway 2: Friedel-Crafts Acylation and Willgerodt-Kindler Rearrangement

This alternative pathway avoids the use of pyrophoric reagents and builds the carbon skeleton in a different sequence. It relies on a Friedel-Crafts reaction to introduce the cyclobutanecarbonyl moiety to the aromatic ring, followed by a rearrangement and oxidation to form the carboxylic acid.

Conceptual Workflow

A 1-Chloro-3-fluorobenzene C (2-Chloro-6-fluorophenyl)(cyclobutyl)methanone A->C Friedel-Crafts Acylation (AlCl3) B Cyclobutanecarbonyl chloride B->C D Thioamide Intermediate C->D Willgerodt-Kindler Reaction (S8, Morpholine) E 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid D->E Hydrolysis

Caption: Workflow for Pathway 2: Acylation and Rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Chloro-6-fluorophenyl)(cyclobutyl)methanone

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • After stirring for 15-30 minutes, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation under reduced pressure.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • In a flask equipped with a reflux condenser, combine the (2-chloro-6-fluorophenyl)(cyclobutyl)methanone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heat the mixture to reflux (around 120-140 °C) for 12-24 hours.

  • Cool the reaction mixture and hydrolyze the resulting thioamide by adding an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH) and heating to reflux until the evolution of hydrogen sulfide ceases.

  • After cooling, acidify the mixture (if a basic hydrolysis was performed) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization.

Reproducibility and Feasibility Analysis
ParameterAssessmentRationale
Reliability of Reactions ModerateFriedel-Crafts acylations can be sensitive to substrate and catalyst purity. The regioselectivity of the acylation on 1-chloro-3-fluorobenzene could be an issue, potentially leading to a mixture of isomers. The Willgerodt-Kindler reaction is generally robust but can sometimes give variable yields.
Scalability Moderate to HighThis pathway avoids pyrophoric reagents. However, the Friedel-Crafts reaction can be exothermic and requires careful temperature control on a large scale. The Willgerodt-Kindler reaction involves the evolution of toxic hydrogen sulfide gas, which requires appropriate safety measures for large-scale synthesis.
Purification ChallengingThe key challenge is the potential formation of regioisomers during the Friedel-Crafts acylation, which may be difficult to separate. The purification of the final carboxylic acid should be more straightforward.
Potential Side Reactions HighThe primary concern is the formation of the undesired 4-chloro-2-fluoro isomer during the Friedel-Crafts acylation. The Willgerodt-Kindler reaction can sometimes lead to complex mixtures if not performed under optimal conditions.
Reagent Availability HighAll starting materials and reagents are commercially available.

Comparative Summary and Recommendation

FeaturePathway 1: Alkylation & HydrolysisPathway 2: Friedel-Crafts & Willgerodt-Kindler
Overall Steps 22 (3 including hydrolysis)
Regioselectivity High (unambiguous)Potentially Low (isomer formation)
Reagent Safety Requires handling of pyrophoric NaHInvolves evolution of toxic H₂S
Purification Moderately straightforwardPotentially challenging due to isomers
Predicted Yield Likely higher and more reproduciblePotentially lower and more variable
Confidence in Reproducibility HighModerate

Recommendation: For a research or development setting where a reliable and reproducible synthesis of 1-(2-chloro-6-fluorophenyl)cyclobutanecarboxylic acid is required, Pathway 1 is the more promising approach. Its high degree of regioselectivity and reliance on well-documented and generally high-yielding transformations make it the more logical choice for achieving the target molecule with a higher degree of certainty. While the use of sodium hydride necessitates careful handling, the operational procedures are standard in many synthetic chemistry laboratories.

Pathway 2 presents a viable alternative, particularly if the handling of sodium hydride is to be avoided. However, the potential for regioisomer formation during the Friedel-Crafts acylation is a significant drawback that could complicate the synthesis and purification, ultimately impacting the overall yield and reproducibility. Experimental optimization would be crucial to control the selectivity of the initial acylation step.

References

  • (No specific synthesis for the target molecule was found in the provided search results, so a general reference to its importance as a building block is made here based on the user's premise).
  • Heisig, G. B.; Stodola, F. H. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Org. Synth.1943 , 23, 16. DOI: 10.15227/orgsyn.023.0016. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid

Handling 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS: 1037131-07-9) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly specialized building block in pharmaceutical drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS: 1037131-07-9) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly specialized building block in pharmaceutical drug discovery, its unique structural motifs—a cyclobutane ring fused with a di-halogenated phenyl group and a carboxylic acid—present specific handling and environmental challenges[1].

This guide provides drug development professionals with a self-validating, step-by-step operational protocol to ensure safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards. The risks associated with this chemical are directly dictated by its functional groups:

  • Lipophilicity & Membrane Penetration: The 2-chloro-6-fluorophenyl moiety is highly lipophilic. This allows the molecule to readily partition into and cross lipid bilayers (such as skin and ocular membranes), drastically increasing its systemic bioavailability upon accidental dermal exposure. This mechanism drives its Acute Toxicity classifications (H302, H312, H332)[1].

  • Acidic Irritation: The cyclobutanecarboxylic acid group acts as a strong proton donor. Upon contact with the ambient moisture in skin, eyes, or the respiratory tract, it rapidly lowers the local pH. This causes immediate protein denaturation and cellular damage, resulting in its classification as a severe Skin and Eye Irritant (H315, H319)[1].

Quantitative Hazard Summary

Hazard Category GHS Code Quantitative/Operational Threshold Causality & Mechanism
Acute Toxicity H302, H312, H332 Handle as highly toxic; strict barrier control required. Lipophilic halogenated phenyl ring drives rapid dermal/mucosal absorption[1].
Skin Irritation H315 Localized pH < 3.0 upon aqueous solvation. Carboxylic acid protonates tissue moisture, causing localized cellular damage[1].

| Eye Irritation | H319 | Zero tolerance for airborne dust particulates. | Micro-particulates react with basal tears, risking acute corneal burns[1]. |

Personal Protective Equipment (PPE) Matrix

To comply with the OSHA PPE standard (29 CFR 1910.132)[2], a rigorous hazard assessment dictates the following PPE requirements. We prioritize barrier methods that account for both the acidic and lipophilic nature of the compound.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile (minimum 5 mil) or Neoprene gloves.Nitrile provides excellent resistance to solid organic acids. Double-gloving ensures that if the lipophilic compound permeates the outer layer (e.g., if dissolved in an organic solvent), the inner layer maintains the barrier[2].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Standard safety glasses lack orbital seals. Goggles prevent micro-particulates of the acid from reacting with the basal tears in the eyes.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents particulate deposition on street clothing. Cotton is preferred over synthetic blends that can melt or degrade upon contact with concentrated acidic solutions.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).The solid powder can form airborne micro-dust. Inhalation leads to deposition in the mucosal lining of the respiratory tract, causing severe irritation (H332)[1].

Operational Workflow & Handling Protocol

This self-validating protocol ensures that every step includes a confirmation check before proceeding, eliminating single points of failure during operation.

  • Step 1: Engineering Control Validation. Before retrieving the chemical, verify that the fume hood is operational.

    • Validation: Check the digital monitor to ensure a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm is triggered.

  • Step 2: Static Mitigation. Halogenated organic powders are highly prone to static cling, which can cause sudden aerosolization during transfer.

    • Validation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel before opening the chemical container.

  • Step 3: Weighing & Transfer. Use a micro-spatula to transfer the solid into a pre-tared, sealable vial. Do not use open weigh boats, as the exposed surface area increases the risk of particulate drift.

    • Validation: Cap the receiving vial immediately after reaching the target mass before removing it from the analytical balance enclosure.

  • Step 4: Solvent Addition. If preparing a stock solution, add the solvent (e.g., DMF or DMSO) slowly down the inner side of the vial.

    • Validation: Monitor for heat generation. Slow addition prevents exothermic localized solvation spikes that could aerosolize the dissolved acid.

Spill Response & Decontamination

In the event of a spill, immediate action must be taken in accordance with the American Chemical Society (ACS) Guide for Chemical Spill Response Planning in Laboratories[3].

  • Step 1: Containment. Isolate the area. If the spill is a dry powder, do not sweep it, as the mechanical action generates hazardous dust.

  • Step 2: Neutralization. Cover the spill with a mild solid base, such as sodium bicarbonate ( NaHCO3​ ).

    • Causality: The bicarbonate reacts with the cyclobutanecarboxylic acid to form a water-soluble, non-volatile sodium salt, releasing CO2​ gas. This chemically neutralizes the acid and mitigates the lipophilic tissue-penetration hazard.

  • Step 3: Collection. Moisten the neutralized mixture slightly with water to bind the dust, then scoop it into a chemically resistant, sealable secondary container using a non-sparking tool.

  • Step 4: Surface Decontamination & Validation. Wash the affected surface with a dilute soap solution to remove any residual lipophilic halogenated organics, followed by a distilled water rinse.

    • Validation: Use a pH test strip on the final rinse water to confirm the surface has returned to a neutral pH (6.5 - 7.5) before removing your PPE.

Disposal Plan

Because this compound contains both chlorine and fluorine atoms, it must be strictly segregated from general organic waste.

  • Categorization: Label explicitly as "Halogenated Organic Waste."

  • Environmental Rationale: Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic environmental pollutants like dioxins and furans. Mixing them with non-halogenated waste alters the caloric value of the waste stream and violates EPA/RCRA regulations.

Workflow Visualization

Workflow N1 Pre-Operation: Risk Assessment & OSHA Compliance N2 Don Required PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 Engineering Controls: Operate in Fume Hood N2->N3 N4 Chemical Handling: Weighing & Transfer N3->N4 N5 Spill Occurred? N4->N5 N6 Spill Response: Contain & Neutralize (ACS Guide) N5->N6 Yes N7 Standard Operation: Proceed to Reaction N5->N7 No N8 Waste Disposal: Halogenated Organic Waste N6->N8 N7->N8

Workflow diagram for safe handling, spill response, and disposal of halogenated carboxylic acids.

References

  • Title: 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid — Chemical Substance Information[1] Source: NextSDS URL: [Link]

  • Title: Safety & Chemical Spill Response Planning in Laboratories[3] Source: Harvard University Department of Chemistry / American Chemical Society (ACS) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment[2] Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid
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